Cidofovir diphosphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
142276-30-0 |
|---|---|
Molecular Formula |
C8H15N3O9P2 |
Molecular Weight |
359.17 g/mol |
IUPAC Name |
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-phosphonooxyphosphinic acid |
InChI |
InChI=1S/C8H15N3O9P2/c9-7-1-2-11(8(13)10-7)3-6(4-12)19-5-21(14,15)20-22(16,17)18/h1-2,6,12H,3-5H2,(H,14,15)(H2,9,10,13)(H2,16,17,18)/t6-/m0/s1 |
InChI Key |
SZWFTLGNTAKMDI-LURJTMIESA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Cidofovir Diphosphate: A Deep Dive into the Molecular Mechanisms of Action Against DNA Viruses
For Immediate Release
FOSTER CITY, Calif. – November 8, 2025 – This technical whitepaper provides a comprehensive analysis of the mechanism of action of cidofovir diphosphate, the active metabolite of the broad-spectrum antiviral agent cidofovir, against DNA viruses. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key quantitative data, details experimental methodologies, and visualizes complex biological processes to offer a thorough resource on this critical antiviral compound.
Introduction
Cidofovir is a potent acyclic nucleoside phosphonate with established clinical activity against a range of DNA viruses, including herpesviruses, adenoviruses, polyomaviruses, papillomaviruses, and poxviruses.[1][2][3] Its efficacy stems from its active intracellular metabolite, this compound (CDV-PP), which targets the viral DNA polymerase, a critical enzyme for viral replication.[4] This guide elucidates the intricate molecular interactions and downstream consequences of CDV-PP activity within infected cells.
Intracellular Activation of Cidofovir
Cidofovir is administered as a monophosphate nucleotide analog.[1] Upon entry into the host cell, it undergoes a two-step phosphorylation process catalyzed by cellular enzymes to yield the active diphosphate form.[2][5]
-
First Phosphorylation: Cidofovir is converted to cidofovir monophosphate (CDV-MP) by pyrimidine nucleoside monophosphate kinase.[5][6]
-
Second Phosphorylation: CDV-MP is further phosphorylated to this compound (CDV-PP) by nucleoside diphosphate kinase.[5][6]
Notably, this activation is independent of viral enzymes, allowing cidofovir to be effective against viral strains that have developed resistance to other nucleoside analogs through mutations in viral thymidine kinase.[2]
Caption: Intracellular phosphorylation of cidofovir.
Dual Mechanism of Action at the Viral DNA Polymerase
This compound exerts its antiviral effect through a dual mechanism, acting as both a competitive inhibitor and an alternative substrate for viral DNA polymerase.
Competitive Inhibition
CDV-PP structurally mimics the natural substrate deoxycytidine triphosphate (dCTP).[1] This structural similarity allows it to competitively bind to the active site of viral DNA polymerase, thereby inhibiting the binding of the natural nucleotide and halting DNA synthesis.[1][2] The affinity of CDV-PP for viral DNA polymerases is significantly higher than for human cellular DNA polymerases, which accounts for its selective antiviral activity.[4][5]
Incorporation and Chain Termination
In addition to competitive inhibition, CDV-PP can be utilized as a substrate by the viral DNA polymerase and incorporated into the growing viral DNA chain.[1][2] The consequences of this incorporation are two-fold:
-
Slowing of DNA Synthesis: The incorporation of a single cidofovir molecule into the DNA strand significantly reduces the rate of subsequent nucleotide addition.[7]
-
Non-obligate Chain Termination: While the incorporation of one cidofovir molecule does not cause immediate chain termination, the subsequent addition of nucleotides is inefficient.[4][8] For some viruses, such as human cytomegalovirus (HCMV), the incorporation of two consecutive cidofovir molecules effectively terminates DNA chain elongation.[7] For other viruses, like adenovirus, it promotes a nonobligate form of chain termination where the polymerase can extend the chain, albeit inefficiently.[4][8][9]
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Cidofovir in the treatment of poxvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cidofovir Activity against Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of enzymes catalyzing two-step phosphorylation of cidofovir and the effect of cytomegalovirus infection on their activities in host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis of human mpox viral DNA replication inhibition by brincidofovir and cidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]
Intracellular Phosphorylation of Cidofovir to its Active Diphosphate Form: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cidofovir (CDV) is a potent acyclic nucleotide analogue with broad-spectrum activity against a variety of DNA viruses.[1] Unlike nucleoside analogues, cidofovir's structure includes a phosphonate group, allowing it to bypass the initial, often rate-limiting, virus-dependent phosphorylation step.[2][3] However, to exert its antiviral effect, cidofovir requires intracellular activation through two subsequent phosphorylation steps catalyzed entirely by host cell enzymes.[2][4][5] This process converts cidofovir into its pharmacologically active metabolite, cidofovir diphosphate (CDV-pp).[6][7] This active form then acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, disrupting viral replication.[8][9] This guide provides an in-depth examination of the enzymatic pathway of cidofovir phosphorylation, presents key quantitative data, outlines relevant experimental protocols, and illustrates the metabolic process.
The Intracellular Phosphorylation Pathway of Cidofovir
The conversion of cidofovir to its active diphosphate form is a sequential two-step process mediated by cellular kinases.[1][2] This activation is crucial for its antiviral efficacy. Because this process relies solely on host cell enzymes, cidofovir remains effective against viral strains that have developed resistance to other antiviral drugs (like ganciclovir) through mutations in viral kinases.[2][4]
Step 1: Formation of Cidofovir Monophosphate (CDV-p)
Upon entering the host cell, cidofovir serves as a substrate for pyrimidine nucleoside monophosphate kinase (PNMP kinase; EC 2.7.4.14).[1][10] This enzyme catalyzes the transfer of a phosphate group from ATP to cidofovir, resulting in the formation of cidofovir monophosphate (CDV-p).[1] While effective, cidofovir is a significantly weaker substrate for this enzyme compared to endogenous nucleosides like CMP or UMP.[1]
Step 2: Formation of this compound (CDV-pp)
The second phosphorylation event, the conversion of CDV-p to the active this compound (CDV-pp), can be catalyzed by several cellular enzymes.[1] Studies have identified the following kinases capable of this conversion:
-
Pyruvate Kinase (EC 2.7.1.40)
-
Creatine Kinase (EC 2.7.3.2)
-
Nucleoside Diphosphate Kinase (NDP kinase; EC 2.7.4.6)
Among these, pyruvate kinase has been identified as the most efficient enzyme for phosphorylating CDV-p, based on Vmax/Km calculations.[1]
Formation of an Intracellular Reservoir
In addition to the primary activation pathway, cidofovir metabolites can be incorporated into a choline adduct. The active metabolite, CDV-pp, can react with choline phosphate in a reaction catalyzed by choline phosphate cytidyl transferase to form cidofovir-phosphate-choline.[11] This molecule is believed to act as an intracellular reservoir, slowly releasing the active mono- and diphosphorylated derivatives, which contributes to the long intracellular half-life of cidofovir's metabolites and its prolonged antiviral action.[10][11][12]
Visualization of the Phosphorylation Pathway
The metabolic activation of cidofovir is a linear pathway involving specific cellular enzymes.
Caption: Intracellular metabolic activation pathway of cidofovir.
Quantitative Data on Phosphorylation
The efficiency of cidofovir phosphorylation is influenced by enzyme kinetics and the cellular environment. Viral infection can significantly alter the activity of the host cell kinases involved in this pathway.
Table 1: Kinetic Parameters for Cidofovir Phosphorylation
| Phosphorylation Step | Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Source |
|---|
| CDV → CDV-p | Pyrimidine Nucleoside Monophosphate Kinase | Cidofovir | 2.10 ± 0.18 | 1.10 ± 0.05 |[1] |
Table 2: Effect of Cytomegalovirus (CMV) Infection on Kinase Activity and Metabolite Levels in Human Lung Fibroblasts
| Enzyme/Metabolite | Fold Increase in CMV-Infected Cells vs. Mock-Infected | Source |
|---|---|---|
| Enzyme Activity | ||
| Pyrimidine Nucleoside Monophosphate Kinase | 2-fold | [1] |
| Pyruvate Kinase | 1.3-fold | [1] |
| Creatine Kinase | 3-fold | [1] |
| Nucleoside Diphosphate Kinase | 5-fold | [1] |
| Intracellular Metabolite Levels | ||
| Cidofovir Monophosphate (CDV-p) | ~20-fold | [1] |
| this compound (CDV-pp) | ~8-fold |[1] |
The significant increase in intracellular metabolite levels in infected cells is attributed to both the stimulation of cidofovir uptake and the heightened activity of these phosphorylating enzymes.[1]
Experimental Protocols
Investigating the intracellular phosphorylation of cidofovir requires precise methodologies to quantify the parent drug and its phosphorylated metabolites.
Protocol: In Vitro Enzymatic Synthesis and Analysis of Cidofovir Phosphates
This protocol is adapted from methodologies used to identify the enzymes responsible for cidofovir phosphorylation.[1]
Objective: To measure the conversion of cidofovir to its monophosphate and diphosphate derivatives using purified cellular enzymes.
Materials:
-
Purified pyrimidine nucleoside monophosphate kinase and pyruvate kinase.
-
Cidofovir (CDV) and Cidofovir Monophosphate (CDV-p).
-
Radiolabeled [³H]Cidofovir (for higher sensitivity).
-
Reaction Buffer: Tris-HCl buffer (pH 7.5) containing ATP, MgCl₂, and phosphoenolpyruvate (for pyruvate kinase assay).
-
Quenching Solution: Perchloric acid or trichloroacetic acid.
-
High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column.
-
Scintillation counter (if using radiolabeled substrate).
Methodology:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes. For the first step, combine reaction buffer, a known concentration of cidofovir (e.g., 2 mM), ATP, and purified PNMP kinase.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold quenching solution.
-
Neutralization & Preparation: Neutralize the samples with a base (e.g., potassium hydroxide) and centrifuge to remove precipitate. Collect the supernatant for analysis.
-
HPLC Analysis: Inject the supernatant onto an anion-exchange HPLC column. Use a gradient of a suitable buffer (e.g., ammonium phosphate) to separate CDV, CDV-p, and CDV-pp.
-
Quantification: Monitor the column effluent with a UV detector. If using [³H]Cidofovir, collect fractions and measure radioactivity using a scintillation counter. Calculate the amount of each metabolite formed based on a standard curve.
-
Second Step Analysis: Repeat the procedure using CDV-p as the substrate and pyruvate kinase as the enzyme to quantify the formation of CDV-pp.
Protocol: Analysis of Cidofovir Metabolites in Cell Culture
Objective: To quantify the intracellular levels of CDV, CDV-p, and CDV-pp in cultured cells.
Materials:
-
Human cell line (e.g., human lung fibroblasts).
-
Cell culture medium and supplements.
-
[³H]Cidofovir.
-
Phosphate-Buffered Saline (PBS).
-
Extraction Solution: 60% methanol solution.
-
Cell scraper.
-
HPLC system as described above.
Methodology:
-
Cell Seeding: Seed cells in culture plates and grow to near confluency.
-
Infection (Optional): For comparative studies, infect a subset of cells with a virus (e.g., CMV) at a known multiplicity of infection. Maintain a parallel set of mock-infected cells.[1]
-
Drug Treatment: After a suitable incubation period post-infection, replace the medium with fresh medium containing a known concentration of [³H]Cidofovir.
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).
-
Metabolite Extraction:
-
Wash the cell monolayer three times with ice-cold PBS to remove extracellular drug.
-
Add ice-cold extraction solution to the plate and incubate on ice for 10 minutes.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
-
Analysis: Analyze the supernatant for CDV, CDV-p, and CDV-pp content using anion-exchange HPLC coupled with a radiodetector or scintillation counting of collected fractions, as described in Protocol 5.1.
Workflow Visualization
The process of studying cidofovir's intracellular metabolism follows a structured workflow from cell culture to data analysis.
References
- 1. Identification of enzymes catalyzing two-step phosphorylation of cidofovir and the effect of cytomegalovirus infection on their activities in host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cidofovir Activity against Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfide-incorporated lipid prodrugs of cidofovir: Synthesis, antiviral activity, and release mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation events during viral infections provide potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Cidofovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Cidofovir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Cidofovir - Wikipedia [en.wikipedia.org]
- 9. Kinetic analysis of the interaction of this compound with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacokinetics of cidofovir in monkeys. Evidence for a prolonged elimination phase representing phosphorylated drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Broad-spectrum antiviral activity of cidofovir diphosphate
An In-depth Technical Guide on the Broad-Spectrum Antiviral Activity of Cidofovir Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cidofovir is a potent acyclic nucleoside phosphonate antiviral agent with a broad spectrum of activity against numerous DNA viruses.[1][2] Its therapeutic efficacy is attributable to its active intracellular metabolite, this compound, which selectively targets and inhibits viral DNA polymerases.[3][4] This technical guide provides a comprehensive overview of the core mechanisms, quantitative antiviral activity, and key experimental methodologies related to this compound. Detailed data are presented in structured tables for comparative analysis, and critical pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Core Mechanism of Action
Cidofovir exerts its antiviral effect through a multi-step intracellular process that culminates in the selective inhibition of viral DNA synthesis. As a monophosphate nucleotide analog, cidofovir bypasses the initial virus-specific phosphorylation step required by many nucleoside analogs, a key feature contributing to its broad-spectrum activity.
Intracellular Activation
Once inside the host cell, cidofovir undergoes a two-step phosphorylation process catalyzed by host cell enzymes to become its active diphosphate form.[5][6]
-
First Phosphorylation: Cidofovir is first converted to cidofovir monophosphate. This reaction is catalyzed by pyrimidine nucleoside monophosphate kinase.[5]
-
Second Phosphorylation: Cidofovir monophosphate is subsequently phosphorylated to the active this compound. Enzymes such as pyruvate kinase, creatine kinase, and nucleoside diphosphate kinase can catalyze this step.[5]
Cidofovir can also be converted to cidofovir phosphocholine, which serves as an intracellular reservoir, slowly releasing cidofovir monophosphate and diphosphate, contributing to the drug's long intracellular half-life.[6]
Caption: Intracellular activation and mechanism of action of Cidofovir.
Selective Inhibition of Viral DNA Polymerase
The primary antiviral action of this compound stems from its ability to act as a potent and selective inhibitor of viral DNA polymerases.[3][7] It functions through a dual mechanism:
-
Competitive Inhibition: this compound mimics the natural substrate, deoxycytidine triphosphate (dCTP). It competitively inhibits the incorporation of dCTP into the nascent viral DNA strand by the viral DNA polymerase.[8][9]
-
Alternative Substrate and Chain Termination: this compound can also act as an alternative substrate, becoming incorporated into the growing viral DNA chain.[4][10] The incorporation of one molecule of cidofovir slows the rate of DNA synthesis. In some viruses, such as human cytomegalovirus (HCMV), the incorporation of two consecutive cidofovir molecules results in chain termination.[6][9]
The selectivity of cidofovir is crucial to its therapeutic profile. This compound has a significantly higher binding affinity for viral DNA polymerases compared to human cellular DNA polymerases (α, β, and γ), with inhibition constants (Ki) that are 8- to 600-fold lower for the viral enzymes.[1][4][7]
Quantitative Data Presentation
The broad-spectrum activity of cidofovir is demonstrated by its efficacy against a wide range of DNA viruses in vitro. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Antiviral Activity of Cidofovir (EC₅₀ / IC₅₀)
| Viral Family | Virus | Strain(s) | Cell Line | EC₅₀ / IC₅₀ (µM) | Reference(s) |
| Herpesviridae | Human Cytomegalovirus (HCMV) | GCV-Susceptible | - | 0.2 - 2.6 | [11] |
| Varicella-Zoster Virus (VZV) | Various | - | 0.0001 - 0.08 (Lipid Esters) | [12] | |
| Poxviridae | Vaccinia Virus (VV) | WR | HeLa-S3 | 30.85 ± 8.78 | [13] |
| Vaccinia Virus (VV) | IHD-J | HeLa-S3 | 18.74 ± 6.02 | [13] | |
| Vaccinia Virus (VV) | IHD-W | HeLa-S3 | 20.61 ± 4.21 | [13] | |
| Vaccinia Virus (VACV) | - | - | ~14.3 (4 µg/mL) | [1][14] | |
| Variola Virus (Smallpox) | Various | Vero | Varies by isolate | [15] | |
| Adenoviridae | Adenovirus 5 (AdV5) | - | - | Resistant mutant showed 1.9-fold increase from baseline | [16] |
| Papovaviridae | Polyomavirus BK (BKV) | - | - | Effective, enhanced by lipid esterification | [17] |
| Hepadnaviridae | Parvovirus B19 | - | UT7/EpoS1 | 7.45 - 41.27 | [18] |
Note: EC₅₀ (50% effective concentration) and IC₅₀ (50% inhibitory concentration) are often used interchangeably. Values can vary based on the specific viral strain, cell line, and assay conditions.
Table 2: Selectivity of this compound for Viral vs. Human DNA Polymerases (Kᵢ)
| DNA Polymerase | Kᵢ Value (µM) | Selectivity Ratio (Human/Viral) | Reference(s) |
| Viral Polymerases | |||
| Human Cytomegalovirus (HCMV) | 6.6 | ~8x vs. Polymerase α | [1] |
| Herpes Simplex Virus-1 (HSV-1) | 0.86 | ~59x vs. Polymerase α | [1] |
| Herpes Simplex Virus-2 (HSV-2) | 1.4 | ~36x vs. Polymerase α | [1] |
| Human Polymerases | |||
| DNA Polymerase α | 51 | - | [1] |
| DNA Polymerase β | 520 | - | [1] |
| DNA Polymerase γ | 299 | - | [1] |
Note: Kᵢ (inhibition constant) represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Kᵢ indicates a higher binding affinity.
Experimental Protocols
Standardized assays are essential for evaluating the antiviral activity and mechanism of action of compounds like cidofovir.
Antiviral Susceptibility Testing: Plaque Reduction Assay
The plaque reduction assay (PRA) is a standard method to determine the concentration of an antiviral drug that inhibits virus replication by 50% (EC₅₀).
Methodology:
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero or HeLa cells) in multi-well plates.
-
Virus Infection: Infect the cell monolayers with a standardized amount of virus calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Drug Application: After a viral adsorption period (e.g., 1-2 hours), remove the virus inoculum. Add a semi-solid overlay medium (e.g., containing methylcellulose or agar) containing serial dilutions of cidofovir. A "no-drug" control is run in parallel.
-
Incubation: Incubate the plates for a period sufficient for plaques to develop (e.g., 3-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with formalin) and stain them with a dye (e.g., crystal violet). Viable cells will stain, leaving clear areas (plaques) where the virus has killed the cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the no-drug control. The EC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.
Caption: Workflow for a standard Plaque Reduction Assay (PRA).
Enzymatic Assay: DNA Polymerase Inhibition
Enzymatic assays are performed to quantify the direct inhibitory effect of this compound on the activity of purified viral DNA polymerase.
Methodology:
-
Reaction Components: Prepare a reaction mixture in a microtiter plate. The mixture typically contains:
-
Purified viral DNA polymerase.
-
A synthetic primer-template DNA substrate. The primer is often 5'-radiolabeled (e.g., with ³²P) or fluorescently labeled for detection.[16]
-
A mixture of the four deoxyribonucleoside triphosphates (dATP, dGTP, dTTP, and dCTP), one of which is at a limiting concentration.
-
Serial dilutions of the inhibitor, this compound.
-
Appropriate reaction buffer with cofactors (e.g., Mg²⁺).
-
-
Reaction Initiation and Incubation: Initiate the polymerase reaction by adding the enzyme or dNTPs. Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.[16]
-
Reaction Termination: Stop the reaction (e.g., by adding EDTA).
-
Product Separation: Separate the extended, labeled DNA product from the unincorporated labeled primer. This is commonly achieved using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Detection and Quantification: Visualize the labeled DNA products using autoradiography or fluorescence imaging. Quantify the amount of product synthesized at each inhibitor concentration.
-
Data Analysis: Determine the inhibition constant (Kᵢ) by analyzing the reaction kinetics, often using methods like Lineweaver-Burk or Dixon plots, in relation to the concentration of the natural substrate (dCTP).
Caption: Workflow for a DNA Polymerase enzymatic inhibition assay.
Conclusion
This compound is a cornerstone example of a broad-spectrum antiviral agent. Its activity relies on its efficient intracellular conversion to an active form that selectively inhibits viral DNA polymerases with high affinity. This selectivity, coupled with a mechanism that circumvents the need for viral-specific activation, provides a powerful therapeutic tool against a wide array of pathogenic DNA viruses. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further research, drug development, and the design of next-generation antiviral therapies.
References
- 1. Cidofovir Activity against Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cidofovir Activity against Poxvirus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cidofovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Cidofovir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Identification of enzymes catalyzing two-step phosphorylation of cidofovir and the effect of cytomegalovirus infection on their activities in host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. youtube.com [youtube.com]
- 9. Kinetic analysis of the interaction of this compound with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cidofovir - Wikipedia [en.wikipedia.org]
- 11. [Comparison of the in vitro sensitivity to cidofovir and ganciclovir of clinical cytomegalovirus isolates. Coordinated Action Group 11] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Activities of Lipid Esters of Cidofovir and Cyclic Cidofovir against Replication of Herpesviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacodynamics of Cidofovir for Vaccinia Virus Infection in an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cidofovir Activity against Poxvirus Infections [mdpi.com]
- 15. IC50 values (µg/ml) for cidofovir against all variola virus isolates tested on Vero cells [farm.ucl.ac.be]
- 16. This compound Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ether Lipid Ester Derivatives of Cidofovir Inhibit Polyomavirus BK Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiviral effect of cidofovir on parvovirus B19 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Cidofovir: A Nucleotide Analog Antiviral
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cidofovir, a potent acyclic nucleoside phosphonate, stands as a significant milestone in antiviral therapy. Its broad-spectrum activity against a range of DNA viruses, most notably cytomegalovirus (CMV), has provided a critical therapeutic option for immunocompromised patients. This technical guide delves into the core aspects of cidofovir's discovery, its intricate synthesis, and the molecular mechanisms that underpin its function as a nucleotide analog. Detailed experimental protocols for its synthesis and biological evaluation are provided, alongside a comprehensive summary of its antiviral activity and pharmacokinetic profile.
Discovery and Development
Cidofovir, chemically known as (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC), was discovered at the Institute of Organic Chemistry and Biochemistry in Prague by Antonín Holý.[1] It was subsequently developed and brought to market by Gilead Sciences. The design of cidofovir was a strategic endeavor to create a nucleoside analog that could bypass the initial, often virus-specific, phosphorylation step required for the activation of many other nucleoside antiviral drugs. This intrinsic monophosphate-like structure is a key feature of its broad-spectrum activity and its efficacy against certain drug-resistant viral strains.
Mechanism of Action: A Nucleotide Analog's Strategy
Cidofovir's efficacy lies in its ability to act as a nucleotide analog, thereby disrupting viral DNA synthesis. Unlike nucleoside analogs that require an initial phosphorylation by viral kinases, cidofovir enters the cell already possessing a phosphonate group, mimicking a nucleoside monophosphate.[2] This allows it to be directly phosphorylated by host cell enzymes, a critical advantage against viruses that may have developed resistance through mutations in their own kinases.
The activation of cidofovir occurs in two successive phosphorylation steps catalyzed by cellular enzymes. Initially, pyrimidine nucleoside monophosphate kinase converts cidofovir into cidofovir monophosphate. Subsequently, nucleoside diphosphate kinase catalyzes the formation of the active metabolite, cidofovir diphosphate.[3]
This active diphosphate form then acts as a competitive inhibitor of viral DNA polymerases, competing with the natural substrate, deoxycytidine triphosphate (dCTP).[4] Upon incorporation into the growing viral DNA chain, this compound slows down or terminates DNA chain elongation, ultimately halting viral replication.[4] Notably, its inhibitory effect on viral DNA polymerases is significantly more potent than its effect on human DNA polymerases, providing a degree of selectivity.[5]
Figure 1: Mechanism of action of Cidofovir.
Data Presentation
Antiviral Activity of Cidofovir
The in vitro antiviral activity of cidofovir has been demonstrated against a wide range of DNA viruses. The following table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values against several key pathogens.
| Virus | Cell Line | Assay Type | EC50 (µM) | IC50 (µM) | Reference(s) |
| Human Cytomegalovirus (HCMV) | MRC-5 | DNA Reduction | 0.46 | - | [6] |
| Plaque Reduction | - | 0.02 - 0.17 (µg/mL) | [7] | ||
| Herpes Simplex Virus-1 (HSV-1) | MRC-5 | DNA Reduction | 3.3 | - | [6] |
| Vero | Plaque Assay | - | 6.43 | [8] | |
| Herpes Simplex Virus-2 (HSV-2) | - | Plaque Reduction | 0.0001 - 0.003 | - | [9] |
| Adenovirus | - | - | - | Similar to Ad5 ref. | [10] |
| Human Papillomavirus (HPV) | HPV+ cell lines | Proliferation Assay | - | Potent inhibition | [1] |
Note: Direct comparisons of EC50 and IC50 values across different studies should be made with caution due to variations in cell lines, viral strains, and assay methodologies.
Pharmacokinetic Properties of Intravenous Cidofovir in Adults
The pharmacokinetic profile of cidofovir has been well-characterized in clinical studies. The following table summarizes key parameters in HIV-infected patients.
| Parameter | Value (Mean ± SD) | Reference(s) |
| Terminal Half-life (t1/2) | 2.6 ± 1.2 hours | [6] |
| Total Clearance (CL) | 148 ± 25 mL/h/kg | [6] |
| Renal Clearance (CLR) | 129 ± 42 mL/h/kg | [6] |
| Volume of Distribution (Vdss) | ~500 mL/kg | [6] |
| Urinary Excretion (unchanged, 24h) | ~90% of dose | [6] |
Experimental Protocols
Synthesis of Cidofovir
A common synthetic route to cidofovir involves the reaction of a protected glycidol derivative with cytosine, followed by the introduction of the phosphonate group and subsequent deprotection. The following is a representative protocol.
Figure 2: Synthetic workflow for Cidofovir.
Step 1: Synthesis of (S)-N1-[(2-hydroxy-3-triphenylmethoxy)propyl] cytosine (Intermediate II)
-
(R)-(+)-Glycidol is reacted with trityl chloride in the presence of triethylamine in a solvent such as dichloromethane to protect the primary alcohol.
-
The resulting trityl-protected glycidol is then reacted with cytosine at an elevated temperature (110-140°C) in the presence of a base like sodium hydroxide in a polar aprotic solvent such as dimethylformamide.[11]
-
The reaction mixture is worked up to isolate the desired intermediate.
Step 2: Phosphonylation to form Protected Cidofovir Diethyl Ester (Intermediate III)
-
Intermediate II is dissolved in an anhydrous solvent like tetrahydrofuran and cooled to a low temperature (e.g., -15 to 0°C).[11]
-
A strong base, such as sodium hexamethyldisilazane, is added gradually to deprotonate the secondary alcohol.[11]
-
Diethyl-p-tosyloxymethylphosphonate is then added carefully to the reaction mixture to introduce the phosphonate moiety.[11]
-
The reaction is monitored for completion (e.g., by HPLC) and then worked up to isolate the protected cidofovir diethyl ester.
Step 3: Deprotection and Hydrolysis to Yield Cidofovir
-
The protected intermediate is treated with a reagent like trimethylsilyl bromide (TMSBr) to cleave the ethyl esters of the phosphonate and the trityl protecting group.
-
Subsequent treatment with aqueous acid (e.g., hydrochloric acid) hydrolyzes the silyl esters to yield cidofovir.[11]
-
The pH of the aqueous layer is adjusted to approximately 3.0-3.5 with aqueous sodium hydroxide, leading to the precipitation of cidofovir.[11]
-
The solid product is collected by filtration and can be further purified by recrystallization.
Plaque Reduction Assay for Antiviral Activity against CMV
This assay is a standard method to determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Culture: Human foreskin fibroblast (HFF) or MRC-5 cells are seeded in 24-well plates and grown to confluence.
-
Virus Inoculation: The cell monolayers are infected with a known titer of a laboratory strain of human cytomegalovirus (e.g., AD169) to produce approximately 40-80 plaque-forming units (PFU) per well. The virus is allowed to adsorb for 90 minutes at 37°C.[12]
-
Drug Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., 0.4% agarose in MEM with 5% FBS) containing serial dilutions of cidofovir.[12] Control wells receive the overlay medium without the drug.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 7-10 days, or until plaques are clearly visible in the control wells.[12]
-
Plaque Visualization and Counting: The cell monolayers are fixed with 10% formalin and stained with a 0.8% crystal violet solution in 50% ethanol.[12] Plaques appear as clear zones against a stained background of healthy cells and are counted under a microscope.
-
Data Analysis: The percentage of plaque reduction is calculated for each drug concentration relative to the virus control. The IC50 value is then determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and, conversely, cytotoxicity.
-
Cell Seeding: A suitable cell line (e.g., the same fibroblast cells used in the antiviral assay) is seeded into a 96-well plate at a predetermined optimal density.
-
Compound Exposure: After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing various concentrations of cidofovir. Control wells with medium alone and cells with medium but no drug are included. The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 7 days).
-
MTT Addition: Following the incubation period, 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.[13] The plates are then incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, a solubilization solution (e.g., 100 µL of 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple formazan crystals. The plate is left at room temperature in the dark for at least 2 hours.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Conclusion
Cidofovir represents a triumph of rational drug design, offering a potent and broad-spectrum antiviral agent that has had a significant impact on the management of DNA virus infections, particularly in immunocompromised individuals. Its unique mechanism as a nucleotide analog, bypassing the need for initial viral kinase activation, underscores its importance in the antiviral armamentarium. The detailed understanding of its synthesis, mechanism of action, and biological activity, as outlined in this guide, provides a solid foundation for further research and development in the field of antiviral therapeutics. The provided experimental protocols offer a practical framework for the synthesis and evaluation of cidofovir and related compounds, facilitating ongoing efforts to combat viral diseases.
References
- 1. Induction of apoptosis by cidofovir in human papillomavirus (HPV)-positive cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Kinetic analysis of the interaction of this compound with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced antiproliferative effects of alkoxyalkyl esters of cidofovir in human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Comparative Study of the Anti-Human Cytomegalovirus Activities and Toxicities of a Tetrahydrofuran Phosphonate Analogue of Guanosine and Cidofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Comparative Activities of Lipid Esters of Cidofovir and Cyclic Cidofovir against Replication of Herpesviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cidofovir is active against human papillomavirus positive and negative head and neck and cervical tumor cells by causing DNA damage as one of its working mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Core Mechanism of Cidofovir Diphosphate: A Technical Guide to Viral DNA Polymerase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the biochemical mechanisms underpinning the antiviral activity of cidofovir, with a specific focus on the role of its active metabolite, cidofovir diphosphate, in the inhibition of viral DNA polymerase.
Introduction: The Role of Cidofovir in Antiviral Therapy
Cidofovir is a potent, broad-spectrum antiviral agent effective against a range of DNA viruses, including herpesviruses (such as Cytomegalovirus, CMV), adenoviruses, polyomaviruses, papillomaviruses, and poxviruses.[1][2] It is an acyclic nucleotide analog of deoxycytidine monophosphate (dCMP).[3] Unlike nucleoside analogs that require an initial phosphorylation step catalyzed by viral kinases, cidofovir's phosphonate group bypasses this requirement, making it effective against virus strains that have developed resistance through mutations in these viral enzymes.[4] Its clinical utility, particularly in treating CMV retinitis in immunocompromised patients, stems from its ability to selectively target and disrupt viral DNA replication.[1][5] The active antiviral agent is not cidofovir itself, but its intracellularly formed diphosphate metabolite, this compound (CDVpp).[6][7]
Bioactivation: The Cellular Phosphorylation of Cidofovir
The conversion of cidofovir to its active form, this compound (CDVpp), is a crucial two-step process mediated entirely by host cell enzymes, rendering its activation independent of viral proteins.[1][7]
-
First Phosphorylation: Cidofovir is first phosphorylated to cidofovir monophosphate. This reaction is catalyzed by cellular pyrimidine nucleoside monophosphate (PNMP) kinase.[1]
-
Second Phosphorylation: The monophosphate form is subsequently phosphorylated to the active this compound. Several cellular enzymes can catalyze this step, including pyruvate kinase, creatine kinase, and nucleoside diphosphate (NDP) kinase.[1]
The long intracellular half-life of these phosphorylated metabolites contributes significantly to cidofovir's potent and long-lasting antiviral effect.[7]
Molecular Mechanism of Viral DNA Polymerase Inhibition
This compound employs a dual mechanism to inhibit viral DNA polymerase, acting as both a competitive inhibitor and a chain-terminating substrate. This multifaceted approach leads to a potent disruption of viral genome replication. The specificity of cidofovir derives from the significantly higher affinity of its diphosphate form for viral DNA polymerases compared to human cellular DNA polymerases.[1]
Competitive Inhibition
As a structural analog of the natural substrate deoxycytidine triphosphate (dCTP), this compound directly competes for the active site of the viral DNA polymerase.[4][6] By binding to the polymerase, it prevents the incorporation of dCTP, thereby stalling the DNA synthesis process.
Incorporation and Non-Obligate Chain Termination
Beyond competitive binding, this compound can also serve as an alternative substrate for the viral DNA polymerase and be incorporated into the nascent viral DNA chain opposite a guanine base in the template strand.[3][5]
-
Slowed Elongation: While cidofovir possesses a hydroxyl group that allows for the formation of a subsequent phosphodiester bond, its incorporation significantly slows the rate of further DNA chain elongation.[3][5] Studies with human cytomegalovirus (HCMV) have shown that the incorporation of a single cidofovir molecule slows DNA synthesis, and the incorporation of two consecutive molecules can completely halt elongation.[5]
-
Non-Obligate Termination: This phenomenon is described as "non-obligate chain termination," where the polymerase can, albeit inefficiently, add another nucleotide after cidofovir.[8][9][10] However, these extended products are poor substrates for subsequent rounds of synthesis, leading to an overall disruption of replication.[3]
-
Resistance to Excision: A critical aspect of its efficacy is that the incorporated cidofovir is a poor substrate for the 3'-5' exonuclease (proofreading) activity of many viral DNA polymerases.[3][11] DNA strands with cidofovir at the penultimate 3' position are particularly resistant to excision, effectively locking the error into the viral genome and preventing the polymerase from correcting the chain.[3]
Quantitative Analysis of Inhibition
The selectivity of cidofovir is quantitatively demonstrated by comparing the inhibition constants (Ki) and 50% inhibitory concentrations (IC50) for viral versus host cell DNA polymerases. This compound is a significantly more potent inhibitor of viral polymerases.
| Enzyme / Virus | Parameter | Value (µM) | Reference |
| Viral Polymerases | |||
| Human Cytomegalovirus (HCMV) DNA Polymerase | Ki | 6.6 | [1] |
| Vaccinia Virus (VV) DNA Polymerase | Km | 2.5 ± 0.9 | [3] |
| Cellular Polymerases (Human) | |||
| DNA Polymerase α | Ki | 51 | [1] |
| DNA Polymerase β | Ki | 520 | [1] |
| DNA Polymerase γ | Ki | 299 | [1] |
| Whole Virus Assays | |||
| Vaccinia Virus (WR Strain) | EC50 (Cidofovir) | 30.85 ± 8.78 | [2] |
| Vaccinia Virus (IHD-J Strain) | EC50 (Cidofovir) | 18.74 ± 6.02 | [2] |
| Vaccinia Virus (Copenhagen Strain) | EC50 (Cidofovir) | 46 | [12] |
Note: Km (Michaelis constant) for Vaccinia Virus DNA polymerase is provided as a measure of substrate affinity, where a lower value indicates higher affinity. The values for CDVpp (2.5 µM) and the natural substrate dCTP (3.8 µM) are comparable.[3] EC50 values reflect the concentration of the parent drug (cidofovir) required to inhibit viral replication in cell culture by 50%.
Experimental Protocols: DNA Polymerase Inhibition Assay
The following outlines a generalized protocol for determining the inhibitory activity of this compound against a purified viral DNA polymerase using a primer extension assay.
Materials and Reagents
-
Purified viral DNA polymerase
-
Synthetic oligonucleotide primer and template strands
-
[γ-³²P]ATP for radiolabeling the primer
-
T4 Polynucleotide Kinase
-
Unlabeled dNTPs (dATP, dGTP, dTTP, dCTP)
-
This compound (CDVpp)
-
Reaction Buffer (e.g., 30 mM Tris-HCl, 5 mM MgCl₂, 70 mM NaCl, 1.8 mM DTT, 80 µg/ml BSA)
-
Gel filtration columns (e.g., MicroSpin G-25)
-
Gel loading buffer with formamide (stop solution)
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
Phosphorimager system for analysis
Methodology
-
Primer Labeling: The 5' end of the primer oligonucleotide is radiolabeled using T4 polynucleotide kinase and [γ-³²P]ATP. Unincorporated nucleotides are removed using a gel filtration column.[3]
-
Primer-Template Annealing: The ³²P-labeled primer is annealed to the complementary template strand by heating and slow cooling to form the DNA duplex substrate.
-
Reaction Setup: Reaction mixtures are prepared in microcentrifuge tubes on ice. A typical 10 µL reaction would contain the reaction buffer, a fixed concentration of the primer-template DNA, and the desired concentrations of dNTPs.[3] For competitive inhibition assays, the concentration of dCTP is varied while CDVpp is held constant, or vice-versa.
-
Initiation of Reaction: The reaction is initiated by adding the purified viral DNA polymerase to the mixture. The tubes are then incubated at the optimal temperature for the enzyme (e.g., 37°C).[3]
-
Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 1, 5, 10, 15 minutes) and the reaction is quenched by adding the aliquot to a tube containing gel loading buffer (stop solution).[3]
-
Product Analysis: The reaction products are denatured by heating and then separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).[3]
-
Data Acquisition and Analysis: The gel is dried and exposed to a phosphor screen. The screen is scanned using a phosphorimager to visualize and quantify the radiolabeled DNA fragments. The amount of primer extended is calculated for each time point and concentration. Kinetic parameters such as Km, Ki, and Vmax can be determined by fitting the data to appropriate enzyme inhibition models.[3]
Conclusion
This compound effectively curtails viral replication through a sophisticated, dual-pronged attack on the viral DNA polymerase. It acts as a competitive inhibitor against the natural substrate dCTP and, upon incorporation, functions as a non-obligate chain terminator that significantly hinders DNA elongation and resists proofreading excision. This mechanism, combined with its activation by cellular enzymes, makes it a durable and potent antiviral agent. A thorough understanding of these molecular interactions is essential for the development of next-generation antiviral therapies targeting viral DNA replication.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacodynamics of Cidofovir for Vaccinia Virus Infection in an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Clinical Potential of the Acyclic Nucleoside Phosphonates Cidofovir, Adefovir, and Tenofovir in Treatment of DNA Virus and Retrovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of the interaction of this compound with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Mutations in the Gene Encoding Cytomegalovirus DNA Polymerase in a Phase 2 Clinical Trial of Brincidofovir Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A point mutation in the human cytomegalovirus DNA polymerase gene selected in vitro by cidofovir confers a slow replication phenotype in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of herpes simplex virus-induced DNA polymerase activity and viral DNA replication by 9-(2-hydroxyethoxymethyl)guanine and its triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cidofovir and (S)-9-[3-Hydroxy-(2-Phosphonomethoxy)Propyl]Adenine Are Highly Effective Inhibitors of Vaccinia Virus DNA Polymerase When Incorporated into the Template Strand - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Cidofovir Diphosphate Binding to Viral Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural and molecular interactions between cidofovir diphosphate (CDVpp), the active metabolite of the antiviral drug cidofovir, and various viral DNA polymerases. This document summarizes key quantitative data, details experimental methodologies, and visualizes the critical pathways and workflows involved in the study of this potent antiviral agent.
Introduction
Cidofovir is a broad-spectrum antiviral nucleotide analog effective against a range of DNA viruses, including herpesviruses, adenoviruses, and poxviruses.[1] Its clinical efficacy stems from its conversion within host cells to its active diphosphate form, this compound (CDVpp).[2] CDVpp then acts as a competitive inhibitor and an alternative substrate for viral DNA polymerases, leading to the disruption of viral replication.[3][4] Understanding the precise structural basis of this interaction is paramount for the development of next-generation antiviral therapeutics with improved efficacy and reduced toxicity.
Mechanism of Action
Cidofovir is administered as a monophosphate prodrug. Once inside the cell, it bypasses the initial viral-dependent phosphorylation step required by many nucleoside analogs. Cellular enzymes catalyze the phosphorylation of cidofovir to cidofovir monophosphate and subsequently to the active this compound.[2]
CDVpp structurally mimics the natural substrate, deoxycytidine triphosphate (dCTP), and competes for the active site of the viral DNA polymerase.[3] Upon binding, CDVpp can be incorporated into the growing viral DNA chain.[4] The incorporation of a single CDVpp molecule can significantly slow down the rate of DNA synthesis.[5] The incorporation of two consecutive CDVpp molecules often leads to chain termination.[6]
A key feature of cidofovir's mechanism is that once incorporated, the phosphonate linkage is resistant to cleavage by the 3'-5' proofreading exonuclease activity of some viral polymerases, further halting DNA replication.[6]
dot
References
- 1. Sample Preparation for Cryo-Electron Tomography of Influenza A Virus and Infected Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Characterization of drug resistance-associated mutations in the human cytomegalovirus DNA polymerase gene by using recombinant mutant viruses generated from overlapping DNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of the interaction of this compound with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of vaccinia virus DNA polymerase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by this compound [ouci.dntb.gov.ua]
In Vitro Activity of Cidofovir Diphosphate Against Herpesviruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of cidofovir diphosphate (CDVpp), the active metabolite of the antiviral drug cidofovir, against various members of the Herpesviridae family. This document summarizes key quantitative data on the inhibition of viral DNA polymerases, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction
Cidofovir is a cytosine nucleotide analog with broad-spectrum activity against a range of DNA viruses, including herpesviruses.[1] Its clinical efficacy is attributed to its long intracellular half-life and its mechanism of action, which is independent of viral thymidine kinase, an enzyme often implicated in resistance to other nucleoside analogs.[2] Upon cellular uptake, cidofovir is phosphorylated by host cell enzymes to its active diphosphate form, this compound (CDVpp).[3] CDVpp then acts as a competitive inhibitor of the viral DNA polymerase, serving as an alternative substrate to the natural deoxycytidine triphosphate (dCTP).[3][4] Incorporation of cidofovir into the growing viral DNA chain can lead to a reduction in the rate of DNA synthesis and, in some cases, chain termination.[5]
Quantitative Data on the In Vitro Activity of Cidofovir and its Diphosphate
The in vitro antiviral activity of cidofovir is typically assessed through two primary approaches: cell culture-based assays that measure the reduction of viral replication in the presence of the drug (EC50 values), and enzyme inhibition assays that directly quantify the inhibitory effect of this compound on the viral DNA polymerase (IC50 or Ki values).
Cell Culture-Based Antiviral Activity (EC50)
The 50% effective concentration (EC50) is the concentration of a drug that reduces a specific measure of viral replication by 50% in cell culture. These values provide a comprehensive assessment of a drug's antiviral potency in a cellular environment, encompassing cellular uptake, metabolism to the active form, and interaction with the viral target.
| Herpesvirus | Cell Line | Assay Method | Cidofovir EC50 (µM) | Reference(s) |
| Alphaherpesvirinae | ||||
| Herpes Simplex Virus-1 (HSV-1) | Human Foreskin Fibroblast (HFF) | Plaque Reduction | Varies by strain | [6] |
| Herpes Simplex Virus-2 (HSV-2) | Human Foreskin Fibroblast (HFF) | Plaque Reduction | Varies by strain | [6] |
| Varicella-Zoster Virus (VZV) | Human Foreskin Fibroblast (HFF) | Plaque Reduction | Varies by strain | [6] |
| Betaherpesvirinae | ||||
| Human Cytomegalovirus (HCMV) | Human Foreskin Fibroblast (HFF) | Plaque Reduction | Varies by strain | [6] |
| Human Herpesvirus 6A (HHV-6A) | HSB-2 | DNA Hybridization | Varies by strain | [7] |
| Human Herpesvirus 6B (HHV-6B) | Molt-3 | DNA Hybridization | Varies by strain | [7] |
| Gammaherpesvirinae | ||||
| Epstein-Barr Virus (EBV) | P3HR-1 | Not Specified | Not Specified | [1] |
| Human Herpesvirus 8 (HHV-8) | BCBL-1 | Real-Time PCR | 0.43 | [8] |
Note: EC50 values can vary significantly depending on the viral strain, cell line, and specific assay conditions used. The provided table summarizes representative findings.
Inhibition of Viral DNA Polymerase by this compound (Ki)
The inhibition constant (Ki) represents the concentration of an inhibitor required to produce half-maximum inhibition and is a direct measure of the inhibitor's binding affinity for the enzyme. A lower Ki value indicates a more potent inhibitor.
| Herpesvirus | Enzyme | Inhibition Constant (Ki) of CDVpp (µM) | Reference(s) |
| Alphaherpesvirinae | |||
| Herpes Simplex Virus-1 (HSV-1) | DNA Polymerase | 0.86 | [3][9] |
| Herpes Simplex Virus-2 (HSV-2) | DNA Polymerase | 1.4 | [3][9] |
| Varicella-Zoster Virus (VZV) | DNA Polymerase | Not explicitly found in searches | |
| Betaherpesvirinae | |||
| Human Cytomegalovirus (HCMV) | DNA Polymerase | 6.6 | [3][9] |
| Human Herpesvirus 6 (HHV-6) | DNA Polymerase | Not explicitly found in searches | |
| Gammaherpesvirinae | |||
| Epstein-Barr Virus (EBV) | DNA Polymerase | Not explicitly found in searches | |
| Human Herpesvirus 8 (HHV-8) | DNA Polymerase | Not explicitly found in searches |
Note: Data on the direct inhibition of VZV, EBV, HHV-6, and HHV-8 DNA polymerases by this compound is less readily available in the public domain. The provided table reflects the currently available quantitative data from the conducted searches.
Experimental Protocols
This section outlines the general methodologies for key experiments used to determine the in vitro activity of cidofovir and its diphosphate metabolite.
Cell Culture-Based Antiviral Assays
Objective: To determine the concentration of cidofovir required to inhibit the replication of herpesviruses in a cellular context.
A. Plaque Reduction Assay (for adherent viruses like HSV, VZV, and CMV)
-
Cell Seeding: Plate a suitable host cell line (e.g., Human Foreskin Fibroblasts) in multi-well plates and grow to confluence.
-
Virus Infection: Aspirate the growth medium and infect the cell monolayers with a standardized amount of virus, typically calculated to produce a countable number of plaques (e.g., 20-50 plaques per well).
-
Drug Treatment: After a viral adsorption period (e.g., 1-2 hours), remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or methylcellulose) containing serial dilutions of cidofovir.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix the cells (e.g., with methanol) and stain with a suitable dye (e.g., crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the EC50 value by determining the concentration of cidofovir that reduces the number of plaques by 50% compared to the virus control wells (no drug).
B. DNA Quantification Assay (for viruses that may not form distinct plaques or for high-throughput screening)
-
Cell and Virus Co-culture: Seed an appropriate cell line in multi-well plates and infect with the target herpesvirus in the presence of serial dilutions of cidofovir.
-
Incubation: Incubate the cultures for a defined period to allow for viral replication.
-
DNA Extraction: Harvest the cells and/or supernatant and extract total DNA.
-
Quantitative PCR (qPCR): Quantify the amount of viral DNA using a validated qPCR assay targeting a specific viral gene.
-
Data Analysis: Determine the EC50 value by calculating the concentration of cidofovir that reduces the amount of viral DNA by 50% compared to the virus control.
Herpesvirus DNA Polymerase Inhibition Assay
Objective: To directly measure the inhibitory activity of this compound on the enzymatic activity of purified herpesvirus DNA polymerase.
-
Enzyme Purification:
-
Expression: Express the recombinant viral DNA polymerase in a suitable system (e.g., baculovirus-infected insect cells or E. coli).
-
Lysis: Harvest the cells and lyse them to release the cellular contents.
-
Chromatography: Purify the DNA polymerase from the cell lysate using a series of chromatography steps, which may include affinity chromatography (e.g., heparin-sepharose, Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.
-
Purity Assessment: Assess the purity of the final enzyme preparation using SDS-PAGE and determine the protein concentration.
-
-
Enzyme Inhibition Assay:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, a DNA template-primer (a short synthetic DNA duplex), the four deoxyribonucleoside triphosphates (dATP, dGTP, dTTP, and a limiting concentration of radiolabeled or fluorescently labeled dCTP), and the purified viral DNA polymerase.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Reaction Initiation and Incubation: Initiate the polymerase reaction by adding the enzyme or dNTPs and incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction (e.g., by adding EDTA or by spotting onto a filter and washing).
-
Quantification of DNA Synthesis: Measure the amount of labeled dCMP incorporated into the primer strand using techniques such as scintillation counting or phosphorimaging.
-
Data Analysis: Determine the IC50 value (the concentration of CDVpp that inhibits polymerase activity by 50%) or the Ki value through kinetic analysis (e.g., by plotting the data using a Dixon or Cheng-Prusoff plot).
-
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the in vitro activity of this compound.
References
- 1. Therapeutic potential of Cidofovir (HPMPC, Vistide) for the treatment of DNA virus (i.e. herpes-, papova-, pox- and adenovirus) infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Approaches to the Treatment of Human Herpesvirus 8-Associated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kinetic analysis of the interaction of this compound with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of incorporation of cidofovir into DNA by human cytomegalovirus DNA polymerase on DNA elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of vaccinia virus DNA polymerase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Susceptibility of Human Herpesvirus 8 to Antiviral Drugs by Quantitative Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cidofovir Activity against Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antiviral Spectrum of Cidofovir Diphosphate Against Human Adenoviruses
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Human adenoviruses (HAdVs) are significant pathogens, particularly in immunocompromised individuals, capable of causing severe and often fatal diseases.[1] Currently, there are no FDA-approved antiviral therapies specifically for adenovirus infections, creating a critical unmet medical need.[2] Cidofovir, a nucleotide analog of deoxycytidine monophosphate, has demonstrated broad-spectrum activity against many DNA viruses, including adenoviruses.[2] Its clinical utility, however, can be limited by nephrotoxicity.[2] This guide provides an in-depth technical overview of the antiviral activity of cidofovir's active metabolite, cidofovir diphosphate, against a range of adenovirus serotypes. It details the compound's mechanism of action, presents quantitative data on its potency and cytotoxicity, and provides comprehensive experimental protocols for its evaluation.
Mechanism of Action of this compound
Cidofovir is administered as a prodrug and must be phosphorylated by host cell enzymes to become active; it does not require viral enzymes for this activation. The parent compound is first converted to cidofovir monophosphate and subsequently to this compound (CDVpp), the active antiviral agent.[3]
The primary target of CDVpp is the viral DNA polymerase.[4] CDVpp mimics the natural substrate, deoxycytidine triphosphate (dCTP), and acts as a competitive inhibitor for incorporation into the elongating viral DNA strand.[3][5] Once incorporated by the adenovirus DNA polymerase, it results in a nonobligate form of chain termination, significantly impeding viral DNA replication.[1][6] Studies have shown that even after the incorporation of one CDVpp molecule, the adenovirus 5 (AdV5) DNA polymerase can extend the chain, albeit inefficiently.[1] Furthermore, the viral polymerase is not able to easily excise the misincorporated CDVpp.[6] At higher concentrations, CDVpp may also directly inhibit the polymerase's enzymatic activity.[1]
Quantitative Antiviral Potency and Cytotoxicity
The antiviral activity of cidofovir is quantified by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), while its cytotoxicity is measured by the 50% cytotoxic concentration (CC50). The ratio of CC50 to IC50 determines the selectivity index (SI), a measure of the drug's therapeutic window.
In Vitro Antiviral Activity
Cidofovir has demonstrated broad activity against numerous human adenovirus serotypes from different species. All tested clinical isolates have shown susceptibility to cidofovir in vitro.[7]
| Adenovirus Serotype | Cell Line | IC50 / EC50 (µg/mL) | Reference |
| Ad5 (Wild Type) | A549 | 6.2 | [8] |
| Ad5 (Resistant Variant 1) | A549 | 36.5 | [8] |
| Ad5 (Resistant Variant 2) | A549 | 36.7 | [8] |
| Ad5 (Resistant Variant 3) | A549 | 32.6 | [8] |
| Ad5 (Two Isolates) | A549 | 4.7 - 9.5 | [9] |
| Ad8 | A549 | 4.7 - 9.5 | [9] |
| Ad14 | A549 | 4.7 - 9.5 | [9] |
| Various Clinical Isolates | A549 | 0.48 - 2.56 | [10] |
Note: IC50 and EC50 values are often used interchangeably and represent the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
Cytotoxicity Data
The primary dose-limiting toxicity of cidofovir is its effect on host cells, particularly renal cells. In vitro cytotoxicity is assessed to establish a therapeutic window.
| Cell Line | Assay Type | CC50 (µg/mL) | Reference |
| A549 | [methyl-3H]-thymidine incorporation | 9.69 | [10][11] |
Experimental Protocols
Standardized assays are crucial for evaluating the antiviral efficacy and cytotoxicity of compounds like cidofovir. Below are detailed methodologies for key experiments.
Plaque Reduction Assay (PRA) for IC50 Determination
The Plaque Reduction Assay is the gold standard for measuring the ability of an antiviral compound to inhibit the cytopathic effect (CPE) of a virus.
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., A549 cells for wild-type adenovirus) in 6-well or 12-well plates.[12] Incubate at 37°C with 5% CO2 until the cells form a confluent monolayer (typically 12-24 hours).[12][13]
-
Virus Dilution: Prepare serial dilutions of the adenovirus stock in serum-free medium (e.g., DMEM). The dilutions should be chosen to produce a countable number of plaques (e.g., 50-100 PFU/well).[14]
-
Drug Preparation: Prepare serial dilutions of cidofovir in serum-free medium.
-
Infection: Aspirate the growth medium from the cell monolayers. Infect the cells by adding a small volume (e.g., 0.2 mL for a 60mm dish) of the virus dilution to each well.[13] Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption, gently rocking the plates every 15-20 minutes to ensure even distribution.[15]
-
Treatment and Overlay: After adsorption, remove the virus inoculum. Add an overlay medium containing the different concentrations of cidofovir. The overlay typically consists of medium mixed with a solidifying agent like agarose or carboxymethylcellulose to restrict virus spread to adjacent cells, thus forming discrete plaques.[14][16]
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 7-10 days, or until clear plaques are visible in the virus control wells.[12]
-
Staining and Counting: Aspirate the overlay. Fix the cells (e.g., with 10% formaldehyde) and stain the monolayer with a dye such as crystal violet.[17] The viable cells will stain, leaving the plaques (areas of dead or lysed cells) as clear, unstained zones. Count the number of plaques in each well.
-
IC50 Calculation: Calculate the percentage of plaque reduction for each drug concentration relative to the virus-only control. The IC50 is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis to find the concentration that reduces the plaque number by 50%.
Virus Yield Reduction Assay
This assay quantifies the amount of new, infectious viral particles produced in the presence of an antiviral agent.
Methodology:
-
Infection and Treatment: Infect confluent cell monolayers with adenovirus at a high multiplicity of infection (MOI) to ensure nearly all cells are infected.[18] Simultaneously, treat the cells with various concentrations of cidofovir.
-
Incubation: Incubate the cultures for a full viral replication cycle (e.g., 48-72 hours).
-
Virus Harvest: After incubation, lyse the cells (e.g., through freeze-thaw cycles) to release the progeny virions. Collect the cell lysates/supernatants.[18]
-
Titer Determination: Determine the titer of infectious virus in each sample by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.[15][18]
-
Analysis: The reduction in viral titer in drug-treated samples compared to the untreated control is used to calculate the inhibitory concentration. This method provides a quantitative measure of the inhibition of infectious virus production.
MTT Assay for CC50 Determination
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[19]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.[20]
-
Drug Treatment: Expose the cells to serial dilutions of cidofovir in culture medium. Include untreated cell controls.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 3-7 days).[17]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL.[21] Incubate for 2-4 hours at 37°C.[22] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[22] Mix thoroughly to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[20]
-
CC50 Calculation: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The CC50 is determined by plotting the percentage of viability against the drug concentration and using regression analysis to find the concentration that reduces cell viability by 50%.
Viral Resistance
As with many antivirals, resistance to cidofovir can develop. Studies have shown that serial passage of adenovirus in the presence of increasing concentrations of cidofovir can lead to the selection of resistant variants.[8] This resistance is often conferred by mutations in the viral DNA polymerase, the direct target of this compound.[1][4] For example, a recombinant AdV5 with V303I and T87I mutations in its DNA polymerase showed a 1.9-fold increase in its EC50 for cidofovir.[1] The isolation of resistant variants underscores the importance of monitoring for drug susceptibility in clinical settings.
Conclusion
This compound is a potent and broad-spectrum inhibitor of human adenovirus replication in vitro. Its mechanism of action, involving the competitive inhibition and chain termination of viral DNA synthesis, is well-characterized. While cidofovir demonstrates consistent activity against a wide range of clinical isolates, the potential for the development of resistance through mutations in the viral DNA polymerase exists. The quantitative data and detailed experimental protocols provided in this guide serve as a critical resource for researchers and drug development professionals working to advance antiviral therapies for adenovirus infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Brincidofovir? [synapse.patsnap.com]
- 4. This compound Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Differential susceptibility of adenovirus clinical isolates to cidofovir and ribavirin is not related to species alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation of human adenovirus type 5 variants resistant to the antiviral cidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Cidofovir (HPMPC, GS-504) against adenovirus type 5 infection in vitro and in a New Zealand rabbit ocular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
- 13. andrewslab.ca [andrewslab.ca]
- 14. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 15. med.upenn.edu [med.upenn.edu]
- 16. genemedi.net [genemedi.net]
- 17. researchgate.net [researchgate.net]
- 18. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cidofovir Diphosphate: A Deep Dive into its Anti-Poxvirus Activity
For Researchers, Scientists, and Drug Development Professionals
Cidofovir, an acyclic nucleoside phosphonate analog, stands as a significant antiviral agent with broad-spectrum activity against a variety of DNA viruses, including members of the Poxviridae family. Its active metabolite, cidofovir diphosphate, is the key effector molecule responsible for inhibiting viral replication. This technical guide provides an in-depth analysis of the mechanism of action, quantitative antiviral activity, and resistance profiles of this compound against poxvirus infections, supplemented with detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding.
Mechanism of Action: Disrupting Viral DNA Synthesis
Cidofovir exerts its antiviral effect through a multi-faceted mechanism that ultimately disrupts the replication of viral DNA.[1][2][3] Once inside a host cell, cidofovir is phosphorylated by cellular enzymes to its active diphosphate form.[4][5][6] This conversion is a critical step, as this compound then acts as a potent inhibitor of the viral DNA polymerase.[7][8][9]
The primary mechanism of inhibition involves this compound acting as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain.[5][10] Due to its structural similarity to dCTP, this compound can be incorporated by the viral DNA polymerase into the nascent DNA strand.[7][8] While cidofovir contains a hydroxyl group that allows for some further chain elongation, its incorporation significantly slows down the rate of DNA synthesis.[4][7] The ultimate result is the termination of viral DNA chain elongation, thereby halting viral replication.[1][3] Studies have shown that this compound has a much higher affinity for viral DNA polymerases compared to human cellular DNA polymerases, which accounts for its selective antiviral activity.[1][2][11]
dot
Quantitative Assessment of Antiviral Activity
The in vitro efficacy of cidofovir against a range of poxviruses has been extensively documented. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values are key metrics used to quantify this activity. These values can vary depending on the specific poxvirus, the cell line used for the assay, and the assay methodology.
| Poxvirus Species | Virus Strain | Cell Line | IC50 (µg/mL) | Reference |
| Vaccinia Virus | Vero | 74 µM (~21.8 µg/mL) | [12] | |
| Vaccinia Virus | BSC | 22 µM (~6.5 µg/mL) | [12] | |
| Vaccinia Virus | 4 | [4] | ||
| Cowpox Virus | Vero | 62 µM (~18.2 µg/mL) | [12] | |
| Cowpox Virus | BSC | 31 µM (~9.1 µg/mL) | [12] | |
| Camelpox Virus | Vero | 22 µM (~6.5 µg/mL) | [12] | |
| Camelpox Virus | BSC | 28 µM (~8.2 µg/mL) | [12] | |
| Monkeypox Virus | Vero | 78 µM (~22.9 µg/mL) | [12] | |
| Monkeypox Virus | BSC | 47 µM (~13.8 µg/mL) | [12] | |
| Variola Virus | Vero | 6 µM (~1.8 µg/mL) | [12] | |
| Variola Virus | BSC | 8 µM (~2.4 µg/mL) | [12] | |
| Parapoxviruses | 0.21 - 0.27 | [13] |
Experimental Protocols
Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in virus-induced plaques in a cell monolayer.
Materials:
-
Confluent cell monolayers (e.g., Vero, BSC-1) in 6-well plates
-
Poxvirus stock of known titer
-
Cidofovir stock solution
-
Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)
-
Overlay medium (e.g., cell culture medium with 1% carboxymethylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed 6-well plates with host cells and grow to confluency.
-
Prepare serial dilutions of cidofovir in cell culture medium.
-
Remove the growth medium from the cell monolayers and infect with a dilution of virus that will produce 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Add the cidofovir dilutions (and a no-drug control) to the respective wells.
-
Overlay the cell monolayers with the overlay medium containing the corresponding concentration of cidofovir.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).
-
Fix the cells with 10% formalin and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the IC50 value, which is the concentration of cidofovir that reduces the number of plaques by 50% compared to the no-drug control.
dot
Resistance to Cidofovir
The emergence of drug-resistant viral strains is a significant concern in antiviral therapy. Resistance to cidofovir in poxviruses has been shown to arise from mutations in the viral DNA polymerase gene (E9L).[4][14] These mutations can reduce the affinity of the polymerase for this compound, thereby diminishing the drug's inhibitory effect.
Several studies have identified specific amino acid substitutions in the E9L protein that confer resistance to cidofovir.[14][15] For instance, mutations in both the 3'-5' exonuclease and polymerase domains of the vaccinia virus DNA polymerase have been linked to cidofovir resistance.[14] The development of cidofovir-resistant poxviruses often leads to cross-resistance to other nucleoside analogs that target the viral DNA polymerase.[16] Interestingly, some studies have suggested that cidofovir-resistant vaccinia virus strains may exhibit reduced virulence in animal models.[14]
dot
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cidofovir - Wikipedia [en.wikipedia.org]
- 3. Cidofovir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Cidofovir Activity against Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cidofovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Structural basis of human mpox viral DNA replication inhibition by brincidofovir and cidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cidofovir Injection: Package Insert / Prescribing Info [drugs.com]
- 12. Cidofovir in the treatment of poxvirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parapoxviruses are strongly inhibited in vitro by cidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cidofovir Resistance in Vaccinia Virus Is Linked to Diminished Virulence in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of Antiviral Drug Resistance of Vaccinia Virus: Identification of Residues in the Viral DNA Polymerase Conferring Differential Resistance to Antipoxvirus Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Wild-Type and Cidofovir-Resistant Strains of Camelpox, Cowpox, Monkeypox, and Vaccinia Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Intracellular Cidofovir Diphosphate by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cidofovir (CDV) is a potent antiviral nucleotide analogue effective against a broad spectrum of DNA viruses.[1][2] Its therapeutic efficacy relies on its intracellular conversion to the active metabolite, cidofovir diphosphate (CDV-PP).[3][4] CDV-PP acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the termination of viral DNA chain elongation and subsequent inhibition of viral replication.[2][3] Accurate quantification of intracellular CDV-PP is crucial for pharmacokinetic studies, drug efficacy evaluation, and understanding the mechanism of action of cidofovir. This application note provides a detailed protocol for the quantification of intracellular CDV-PP using a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
Mechanism of Action
Cidofovir, a monophosphate nucleotide analog, is actively transported into cells.[5][6] Once inside the cell, it undergoes two sequential phosphorylation steps, catalyzed by cellular enzymes, to form cidofovir monophosphate and subsequently the active this compound.[6][7] CDV-PP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.[4] The incorporation of CDV-PP results in the termination of DNA chain elongation, thereby inhibiting viral replication.[3][8]
Caption: Intracellular activation pathway of cidofovir.
Experimental Workflow
The quantification of intracellular this compound involves several key steps, including cell culture and treatment, cell harvesting and lysis, extraction of the analyte, and subsequent analysis by HPLC-MS/MS.
Caption: Experimental workflow for intracellular CDV-PP quantification.
Detailed Protocols
1. Cell Culture and Treatment
-
Seed an appropriate cell line (e.g., human foreskin fibroblasts, HFF) in cell culture plates at a density that allows for logarithmic growth during the treatment period.
-
Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Once the cells reach the desired confluency, replace the culture medium with a fresh medium containing the desired concentrations of cidofovir.
-
Incubate the cells for the desired time period to allow for the intracellular accumulation of this compound.
2. Sample Preparation: Cell Harvesting and Lysis
-
After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by trypsinization or using a cell scraper.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS and determine the cell count using a hemocytometer or an automated cell counter.
-
Lyse the cells by adding a lysis buffer (e.g., 70% methanol) to achieve a final cell density of approximately 2 x 10^6 cells/mL.[9]
-
Vortex the cell lysate vigorously and centrifuge at high speed to pellet the cellular debris.
-
Collect the supernatant containing the intracellular metabolites.
3. Analyte Extraction
-
To the supernatant, add a protein precipitation agent such as acetonitrile.[9]
-
Vortex the mixture and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable buffer, such as 5 mM ammonium formate, for HPLC-MS/MS analysis.[9] A stable, isotopically labeled internal standard, such as ¹³C₃¹⁵N₂-CDV-PP, should be added during the extraction process to correct for matrix effects and variations in extraction efficiency.[10]
4. HPLC-MS/MS Analysis
The following parameters are based on a validated method for the quantification of this compound in tissue homogenates and can be adapted for cell lysates.[10]
| Parameter | Condition |
| HPLC System | Waters Acquity UPLC or equivalent |
| Column | Thermo BioBasic AX (50 x 2.1 mm, 5 μm particle size) |
| Mobile Phase A | Water with 0.025% ammonia |
| Mobile Phase B | Acetonitrile with 0.025% ammonia |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| MS/MS System | AB Sciex API-5000 triple quadrupole mass spectrometer or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (CDV-PP) | To be determined empirically for optimal sensitivity |
| MRM Transition (IS) | To be determined for the specific internal standard used |
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated HPLC-MS/MS method for the quantification of cidofovir and its diphosphate metabolite. While the specific values may vary depending on the exact experimental conditions and matrix, they provide a general benchmark for method performance.
Table 1: HPLC-MS/MS Method Validation Parameters for this compound [10]
| Parameter | Result |
| Linearity Range | 0.050 - 50.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL |
| Intra-assay Precision (%RSD) | < 15% |
| Inter-assay Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Table 2: HPLC-MS/MS Method Validation Parameters for Cidofovir (in human plasma) [11][12]
| Parameter | Result |
| Linearity Range | 20 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
| Intra-assay Precision (%RSD) | 4.1 - 5.4% |
| Inter-assay Precision (%RSD) | 5.6 - 6.8% |
| Accuracy (% Bias) | 101.6 - 105.7% |
Conclusion
The described HPLC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of intracellular this compound. This protocol can be readily adapted by researchers in virology, pharmacology, and drug development to accurately measure the active form of cidofovir in a cellular context, thereby facilitating a deeper understanding of its antiviral activity and pharmacokinetic profile. The provided data and protocols serve as a comprehensive guide for the successful implementation of this analytical technique.
References
- 1. Cidofovir | C8H14N3O6P | CID 60613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cidofovir - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CN101525352A - Preparation method of Cidofovir and intermediate thereof - Google Patents [patents.google.com]
- 6. CN102268040A - Synthesis method of antiviral medicament cidofovir - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A quantitative LC-MS/MS method for the determination of tissue brincidofovir and this compound in a MuPyV-infected mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of cidofovir in human plasma after low dose drug administration using high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of cidofovir in human plasma after low dose drug administration using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Cidofovir Diphosphate IC50 Values
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the 50% inhibitory concentration (IC50) of cidofovir diphosphate (CDV-PP), the active antiviral metabolite of cidofovir. The protocols described herein are essential for the preclinical evaluation of cidofovir's potency against various DNA viruses and for understanding its therapeutic window.
Introduction
Cidofovir is a nucleotide analog with potent and broad-spectrum activity against a variety of DNA viruses.[1] Upon cellular uptake, cidofovir is phosphorylated by cellular enzymes to its active form, this compound (CDV-PP).[2] CDV-PP acts as a competitive inhibitor of viral DNA polymerases, leading to the termination of viral DNA chain elongation and the inhibition of viral replication.[2][3] The determination of the IC50 value of CDV-PP provides a direct measure of the compound's intrinsic antiviral activity at its site of action. This document outlines the necessary cell-based assays to quantify intracellular CDV-PP levels and correlate them with antiviral efficacy and cellular cytotoxicity.
Mechanism of Action of Cidofovir
Cidofovir enters host cells and undergoes a two-step phosphorylation process, independent of viral enzymes, to form this compound.[4] This active metabolite mimics the natural substrate, deoxycytidine triphosphate (dCTP), and competitively inhibits the viral DNA polymerase.[5] Incorporation of cidofovir into the growing viral DNA chain leads to the cessation of DNA synthesis.[2]
Caption: Intracellular activation of cidofovir and inhibition of viral DNA synthesis.
Experimental Protocols
Determining the IC50 value for this compound requires a multi-step experimental approach that combines antiviral assays with the quantification of intracellular drug metabolite concentrations.
Experimental Workflow
The overall workflow involves treating virus-infected cells with cidofovir, followed by parallel assessments of antiviral activity, cytotoxicity, and intracellular this compound concentrations.
Caption: Workflow for determining the IC50 of this compound.
Protocol 1: Antiviral Activity Assays
Two common methods for determining the antiviral efficacy of cidofovir are the Plaque Reduction Assay and the Virus Yield Reduction Assay.
1.1 Plaque Reduction Assay
This assay measures the ability of a compound to reduce the number of virus-induced plaques in a cell monolayer.
Materials:
-
Appropriate host cell line (e.g., MRC-5 for human cytomegalovirus)
-
Virus stock of known titer
-
Cell culture medium and supplements
-
Cidofovir
-
Overlay medium (e.g., containing carboxymethylcellulose or agarose)
-
Staining solution (e.g., crystal violet)
-
24-well plates
Procedure:
-
Seed host cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of cidofovir in cell culture medium.
-
Infect the confluent cell monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units per well) for 1-2 hours.
-
Remove the virus inoculum and wash the cells.
-
Add the different concentrations of cidofovir to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Overlay the cells with an overlay medium to restrict virus spread to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 7-14 days for CMV).
-
Fix the cells (e.g., with 10% formalin) and stain with a staining solution (e.g., 0.1% crystal violet).
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
-
The IC50 value is the concentration of cidofovir that reduces the number of plaques by 50%. This can be determined using a dose-response curve.[6]
1.2 Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
Same as for Plaque Reduction Assay
-
96-well plates for virus titration
Procedure:
-
Follow steps 1-5 of the Plaque Reduction Assay protocol in a suitable plate format (e.g., 24-well or 48-well plates).
-
After the appropriate incubation period (allowing for one round of viral replication), harvest the supernatant and/or the cells from each well.
-
Perform serial dilutions of the harvested virus.
-
Titer the amount of infectious virus in each sample using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay in 96-well plates.[7]
-
Calculate the reduction in virus yield for each drug concentration compared to the virus control.
-
The IC50 value is the concentration of cidofovir that reduces the virus yield by 50%.
Protocol 2: Cytotoxicity Assay (MTS Assay)
This assay determines the concentration of cidofovir that is toxic to the host cells (CC50).
Materials:
-
Host cell line
-
Cell culture medium and supplements
-
Cidofovir
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
Procedure:
-
Seed host cells in a 96-well plate at a predetermined density.
-
Allow cells to attach and grow for 24 hours.
-
Prepare serial dilutions of cidofovir in cell culture medium.
-
Remove the old medium and add the cidofovir dilutions to the cells. Include a cell control (no drug).
-
Incubate the plate for the same duration as the antiviral assay.
-
Add 20 µL of MTS reagent to each well.[8]
-
Incubate for 1-4 hours at 37°C.[8]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration compared to the cell control.
-
The CC50 value is the concentration of cidofovir that reduces cell viability by 50%.[9]
Protocol 3: Quantification of Intracellular this compound by LC-MS/MS
This protocol allows for the direct measurement of the active metabolite within the cells.
Materials:
-
Virus-infected or uninfected host cells
-
Cidofovir
-
Cell lysis buffer
-
Internal standard (e.g., stable isotope-labeled CDV-PP)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Seed cells in a suitable format (e.g., 6-well plates) and infect with the virus (or mock-infect for parallel analysis).
-
Treat the cells with different concentrations of cidofovir for a specified period.
-
At the end of the treatment, wash the cells with ice-cold PBS to remove extracellular drug.
-
Lyse the cells using a suitable lysis buffer.
-
Add an internal standard to the cell lysates.
-
Precipitate proteins by adding acetonitrile.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.[10]
-
Normalize the intracellular CDV-PP concentration to the cell number or total protein content.
Data Presentation and Analysis
The quantitative data obtained from the antiviral, cytotoxicity, and LC-MS/MS assays should be compiled and analyzed to determine the IC50 of this compound.
Table 1: Antiviral Activity and Cytotoxicity of Cidofovir
| Virus | Cell Line | Assay Method | Cidofovir IC50 (µM) | Cidofovir CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Adenovirus Type 8 | A549 | Not Specified | Value not provided | Value not provided | Value not provided | [11] |
| Canine Parvovirus | F81 | CPE-based | >100 | >100 | - | [12] |
| Herpes Simplex Virus 1 | HFF | Plaque Reduction | 0.1 - 1.0 | >100 | >100 | [13][14] |
| Herpes Simplex Virus 2 | HFF | Plaque Reduction | 0.1 - 1.0 | >100 | >100 | [13][14] |
| Human Cytomegalovirus | HFF | Plaque Reduction | 0.5 - 2.0 | >100 | >50 | [13][14] |
| Varicella-Zoster Virus | HFF | Plaque Reduction | 0.01 - 0.1 | >100 | >1000 | [13][14] |
| Vaccinia Virus | HeLa-S3 | Not Specified | 18.74 - 30.85 | Value not provided | Value not provided | [15] |
Note: IC50 and CC50 values can vary depending on the virus strain, cell line, and assay conditions.
Table 2: Intracellular this compound Concentration and Corresponding Viral Inhibition
| Extracellular Cidofovir (µM) | Intracellular CDV-PP (pmol/10^6 cells) | % Viral Inhibition |
| Concentration 1 | [Measured Value] | [Calculated Value] |
| Concentration 2 | [Measured Value] | [Calculated Value] |
| Concentration 3 | [Measured Value] | [Calculated Value] |
| Concentration 4 | [Measured Value] | [Calculated Value] |
| Concentration 5 | [Measured Value] | [Calculated Value] |
Determining the IC50 of this compound
-
Plot the intracellular this compound concentration (from Table 2) against the corresponding percentage of viral inhibition (from Table 2).
-
Use non-linear regression analysis to fit a dose-response curve to the data.
-
The IC50 of this compound is the intracellular concentration that corresponds to 50% viral inhibition on the fitted curve.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the accurate determination of the IC50 value of this compound. By integrating antiviral assays, cytotoxicity testing, and intracellular metabolite quantification, researchers can gain a deeper understanding of the intrinsic potency of cidofovir. This information is critical for the continued development and optimization of cidofovir and related antiviral compounds for the treatment of DNA virus infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Cidofovir - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic analysis of the interaction of this compound with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. A quantitative LC-MS/MS method for the determination of tissue brincidofovir and this compound in a MuPyV-infected mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Activities of Lipid Esters of Cidofovir and Cyclic Cidofovir against Replication of Herpesviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative activities of lipid esters of cidofovir and cyclic cidofovir against replication of herpesviruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacodynamics of Cidofovir for Vaccinia Virus Infection in an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzymatic Assay for Measuring Cidofovir Diphosphate Inhibition of DNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cidofovir is a potent antiviral agent effective against a broad spectrum of DNA viruses.[1] Its therapeutic efficacy relies on its conversion to the active metabolite, cidofovir diphosphate (CDVpp), by host cellular enzymes.[2][3][4] CDVpp acts as a competitive inhibitor of viral DNA polymerases with respect to the natural substrate, deoxycytidine triphosphate (dCTP).[2][5] Upon incorporation into the growing DNA strand, CDVpp can slow or terminate DNA chain elongation, thereby halting viral replication.[1][6][7] This selective inhibition of viral DNA polymerases over host cell polymerases is a cornerstone of its antiviral activity.[4][8]
This document provides detailed protocols for an enzymatic assay to quantify the inhibitory activity of this compound against viral DNA polymerases. The primary method described is a fluorescence-based primer extension assay, offering a non-radioactive, sensitive, and quantitative approach suitable for inhibitor screening and kinetic analysis.
Mechanism of Action of Cidofovir
Cidofovir, a nucleotide analog, requires intracellular phosphorylation to become pharmacologically active. Cellular enzymes convert cidofovir into cidofovir monophosphate and subsequently into the active this compound (CDVpp). CDVpp then competes with the natural nucleotide dCTP for the active site of viral DNA polymerase. Incorporation of cidofovir into the viral DNA can lead to a significant reduction in the rate of DNA synthesis.[7] For some viruses, such as human cytomegalovirus (HCMV), the incorporation of two consecutive cidofovir molecules effectively terminates chain elongation.[1][2]
Quantitative Data Summary
The inhibitory activity of this compound can be quantified by determining its inhibition constant (Ki) or the concentration required for 50% inhibition (IC50). These values are crucial for comparing the potency of the inhibitor against different viral DNA polymerases.
| Viral DNA Polymerase | Parameter | Value (µM) | Notes |
| Human Cytomegalovirus (HCMV) | Ki | 6.6 | Competitive inhibitor with respect to dCTP. |
| Herpes Simplex Virus-1 (HSV-1) | Ki | 0.86 | Exhibits strong inhibitory activity. |
| Herpes Simplex Virus-2 (HSV-2) | Ki | 1.4 | Potent inhibitor of viral replication. |
| Vaccinia Virus (VACV) | IC50 | 4 (for Cidofovir) | In vitro inhibition of viral replication. |
| Adenovirus 5 (AdV5) | EC50 | 1.9-fold increase for CDV-resistant mutant | Cell-based assay measuring effective concentration.[9][10] |
Note: Ki values are for this compound, while IC50 and EC50 values may be for the parent compound, cidofovir, as indicated. The specific experimental conditions can influence these values.
Experimental Protocols
Protocol 1: Fluorescence-Based Primer Extension Assay
This protocol details a non-radioactive method to measure the inhibition of DNA polymerase by this compound. The assay relies on the extension of a fluorescently labeled primer annealed to a DNA template. The reaction products are then separated by gel electrophoresis and quantified.
Materials and Reagents:
-
Purified viral DNA polymerase
-
This compound (CDVpp)
-
Deoxynucleotide solution mix (dATP, dGTP, dTTP, dCTP)
-
Fluorescently labeled DNA primer (e.g., with 6-FAM or Cy5 at the 5' end)
-
Unlabeled DNA template complementary to the primer
-
10x DNA Polymerase Reaction Buffer (e.g., 500 mM Tris-HCl, 100 mM MgCl2, 10 mM DTT, pH 7.9)
-
Nuclease-free water
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE Buffer (Tris/Borate/EDTA)
-
Fluorescence gel imager
Experimental Workflow:
Step-by-Step Procedure:
-
Primer-Template Annealing:
-
Mix the fluorescently labeled primer and the complementary unlabeled template in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Reaction Setup:
-
In a series of microcentrifuge tubes, prepare the reaction mixtures. For a 20 µL reaction, a typical setup would be:
-
2 µL of 10x DNA Polymerase Reaction Buffer
-
2 µL of annealed primer-template (e.g., 100 nM final concentration)
-
2 µL of dNTP mix (concentrations should be optimized, e.g., 10 µM of dATP, dGTP, dTTP, and a concentration of dCTP around its Km value for the specific polymerase)
-
A range of concentrations of this compound (and a no-inhibitor control).
-
Nuclease-free water to bring the volume to 18 µL.
-
-
-
Enzyme Addition and Incubation:
-
Pre-incubate the reaction mixtures at the optimal temperature for the DNA polymerase (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 2 µL of a pre-diluted solution of the viral DNA polymerase.
-
Incubate for a fixed time (e.g., 10-30 minutes). The time should be within the linear range of the reaction.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume (20 µL) of Stop Solution.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
-
Gel Electrophoresis and Analysis:
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel according to standard procedures to separate the unextended primer from the extended products.
-
Visualize the gel using a fluorescence imager.
-
Quantify the band intensities of the extended product.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: High-Throughput Fluorescence-Based Assay
For screening larger numbers of compounds, a microplate-based assay using a DNA-intercalating dye is more suitable. This method measures the overall increase in double-stranded DNA (dsDNA) as the primer is extended.
Materials and Reagents:
-
All reagents from Protocol 1 (except the fluorescently labeled primer and stop solution)
-
Unlabeled primer and template
-
A fluorescent dye that preferentially binds to dsDNA (e.g., PicoGreen® or EvaGreen®)
-
96-well or 384-well black microplates
-
A fluorescence plate reader
Step-by-Step Procedure:
-
Reaction Setup in Microplate:
-
In each well, set up the reaction mixture as described in Protocol 1, Step 2, using unlabeled primer-template.
-
Include controls for no enzyme and no inhibitor.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the DNA polymerase.
-
The reaction can be monitored in real-time in a fluorescence plate reader at the optimal temperature, or as an endpoint assay.
-
-
Signal Detection (Endpoint Assay):
-
After a fixed incubation time, stop the reaction (e.g., by adding EDTA).
-
Add the dsDNA-binding dye according to the manufacturer's instructions.
-
Incubate briefly to allow the dye to bind to the newly synthesized dsDNA.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration compared to the no-inhibitor control.
-
Determine the IC50 value as described in Protocol 1.
-
Logical Relationships in Competitive Inhibition
The inhibitory action of this compound is primarily due to its role as a competitive substrate for DNA polymerase. This means that CDVpp and the natural substrate, dCTP, vie for the same active site on the enzyme. The level of inhibition is dependent on the relative concentrations of the inhibitor and the natural substrate.
Conclusion
The described enzymatic assays provide robust and reliable methods for characterizing the inhibitory effects of this compound on viral DNA polymerases. The fluorescence-based primer extension assay offers detailed mechanistic insights, while the high-throughput microplate assay is ideal for screening and determining the potency of inhibitors. These protocols can be adapted for various viral DNA polymerases and are valuable tools in the research and development of novel antiviral therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorescence-based, high-throughput DNA polymerase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Potential of the Acyclic Nucleoside Phosphonates Cidofovir, Adefovir, and Tenofovir in Treatment of DNA Virus and Retrovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. scispace.com [scispace.com]
- 7. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 8. abcam.com [abcam.com]
- 9. This compound Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plaque Reduction Assay in Cidofovir Diphosphate Antiviral Testing
Introduction
Cidofovir is a potent antiviral nucleotide analogue with broad-spectrum activity against a variety of DNA viruses.[1][2] Its therapeutic efficacy stems from its active metabolite, cidofovir diphosphate, which selectively inhibits viral DNA polymerase, thereby terminating viral replication.[3][4] The plaque reduction assay (PRA) is the gold-standard method for quantifying viral infectivity and evaluating the efficacy of antiviral compounds. This document provides a detailed protocol for utilizing a plaque reduction assay to determine the antiviral activity of cidofovir against susceptible DNA viruses, intended for researchers, scientists, and drug development professionals.
Mechanism of Action of Cidofovir
Cidofovir is administered as a monophosphate nucleotide analogue. Once inside a host cell, it bypasses the initial, often rate-limiting, phosphorylation step required by nucleoside analogues. Cellular enzymes, specifically pyrimidine nucleoside monophosphate kinase and nucleoside 5'-diphosphate kinase, catalyze the conversion of cidofovir into its active diphosphate form (CDVpp).[2][4] CDVpp then acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase.[3] Its incorporation into the growing viral DNA chain leads to the cessation of DNA synthesis and inhibition of viral replication.[3][5]
Caption: Intracellular activation of Cidofovir and inhibition of viral DNA synthesis.
Experimental Protocols
A successful antiviral testing workflow involves determining both the efficacy of the compound against the virus (EC50) and its toxicity to the host cells (CC50). The ratio of these two values provides the Selectivity Index (SI = CC50/EC50), a critical measure of the drug's therapeutic window.
Caption: Workflow for determining the antiviral activity and selectivity of Cidofovir.
Protocol 1: Plaque Reduction Assay (EC50 Determination)
This protocol is used to quantify the concentration of cidofovir required to inhibit viral plaque formation by 50%.
Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero, MRC-5, HeLa)[6][7]
-
Virus stock with a known titer (PFU/mL)
-
Cidofovir
-
Cell culture medium (e.g., MEM or DMEM) with fetal bovine serum (FBS)
-
Overlay medium (e.g., 0.4%-0.8% agarose or carboxymethylcellulose in culture medium)[8][10][11]
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 10% formalin in PBS)[8]
-
Staining solution (e.g., 0.8% crystal violet in 50% ethanol)[8]
Procedure:
-
Cell Seeding: Seed the appropriate host cells into 6-well or 24-well plates. Incubate at 37°C with 5% CO2 until they form a confluent monolayer (typically 24-48 hours).[9]
-
Compound Preparation: Prepare serial dilutions of cidofovir in a cell culture medium. A typical concentration range for cidofovir might be from 0.1 µM to 100 µM.[6]
-
Virus Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a viral dilution calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.[6][9]
-
Drug Treatment and Overlay: After the adsorption period, remove the virus inoculum. Gently wash the monolayer once with medium.[6] Add the overlay medium containing the various concentrations of cidofovir. Also include a "virus control" (no drug) and a "cell control" (no virus, no drug).
-
Incubation: Incubate the plates at 37°C with 5% CO2. The duration depends on the virus and cell line, typically ranging from 3 to 10 days, until clear plaques are visible in the virus control wells.[6][8]
-
Plaque Visualization:
-
Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against the purple-stained background of healthy cells.
Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration relative to the virus control wells.
-
Percent Reduction = [1 - (Plaque count in treated well / Average plaque count in control wells)] x 100
-
-
Plot the percent reduction against the logarithm of the drug concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the EC50 value (the concentration that inhibits plaque formation by 50%).
Protocol 2: Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration of cidofovir that reduces host cell viability by 50%. An MTT or neutral red uptake assay is commonly used.
Materials:
-
Host cell line (same as in PRA)
-
Cidofovir
-
96-well cell culture plates
-
Cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Aspirate the medium and add fresh medium containing serial dilutions of cidofovir (using the same concentration range as the PRA). Include "cell control" wells with no drug.
-
Incubation: Incubate the plate for the same duration as the plaque reduction assay to ensure comparable toxicity measurements.
-
Cell Viability Measurement (MTT Assay Example):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated cell control wells.
-
Plot the percent viability against the logarithm of the drug concentration to determine the CC50 value.
-
Data Presentation
Quantitative data from antiviral and cytotoxicity assays are crucial for evaluating a compound's potential.
Table 1: Antiviral Activity (EC50) of Cidofovir and its Analogs against Various DNA Viruses
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Cidofovir (CDV) | Human Cytomegalovirus (HCMV) | - | 1.2 | [12] |
| Cidofovir (CDV) | Herpes Simplex Virus-1 (HSV-1) | - | 3.3 | [12] |
| Cidofovir (CDV) | Vaccinia Virus (VACV) | - | 4 µg/mL | [4] |
| HDP-P-CDV | Human Cytomegalovirus (HCMV) | - | 0.26 | [12] |
| ODE-P-CDV | Human Cytomegalovirus (HCMV) | - | 0.03 | [12] |
| HDP-P-CDV | Herpes Simplex Virus-1 (HSV-1) | - | 0.06 | [12] |
| ODE-P-CDV | Herpes Simplex Virus-1 (HSV-1) | - | 0.00002 | [12] |
HDP-P-CDV and ODE-P-CDV are alkoxyalkyl-phosphate conjugates of Cidofovir. Data shows these analogs are substantially more active than the parent compound.[12]
Table 2: In Vitro Cytotoxicity (CC50) of Cidofovir in Different Cell Lines
| Cell Line | Assay Method | CC50 (µM) | Reference |
| Hs68 | [3H]thymidine uptake | >100 | [7] |
| 3T3-L1 | [3H]thymidine uptake | >100 | [7] |
| HFF | Visual Examination | 100-400 | [7] |
| MRC-5 | Visual Examination | >400 | [7] |
Note: Cytotoxicity can vary significantly between different cell lines and assay methods.[7]
References
- 1. Cidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamics of Cidofovir for Vaccinia Virus Infection in an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Standardization of Quantitative Plaque-Based Viral Assays for Orthoflavivirus Cacipacoré - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antiviral Evaluation of Alkoxyalkyl Phosphate Conjugates of Cidofovir and Adefovir - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Cidofovir Diphosphate in Viral Resistance Phenotyping Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of cidofovir diphosphate in viral resistance phenotyping assays. Cidofovir is a potent nucleotide analog antiviral agent with broad-spectrum activity against many DNA viruses. Its active form, this compound, acts by inhibiting viral DNA polymerase.[1][2][3] The emergence of drug-resistant viral strains necessitates robust and reliable methods for susceptibility testing. The protocols detailed below are essential for identifying and characterizing viral resistance to cidofovir, thereby guiding clinical treatment strategies and informing the development of novel antiviral therapies.
Mechanism of Action
Cidofovir is a monophosphate nucleotide analog that is administered as a prodrug.[4] Once inside the host cell, it is phosphorylated by cellular enzymes to its active diphosphate metabolite, this compound.[2][3] This active form mimics the natural substrate, deoxycytidine triphosphate (dCTP), and competitively inhibits viral DNA polymerase.[4] Incorporation of this compound into the growing viral DNA chain leads to the termination of DNA elongation, thus halting viral replication.[2] Resistance to cidofovir is primarily associated with mutations in the viral DNA polymerase gene (e.g., UL54 in Cytomegalovirus [CMV] and E9L in Vaccinia virus) that reduce the enzyme's affinity for the drug.[1][5]
Applications in Viral Resistance Phenotyping
Phenotypic assays are crucial for determining the extent to which a viral isolate is susceptible or resistant to an antiviral agent. These assays measure the concentration of the drug required to inhibit viral replication in cell culture, typically expressed as the 50% inhibitory concentration (IC50). An increase in the IC50 value for a given viral isolate compared to a wild-type reference strain indicates resistance. The following sections provide detailed protocols for commonly used phenotyping assays to assess cidofovir resistance.
Table 1: Cidofovir IC50 Values for Wild-Type and Resistant Adenovirus (AdV) Strains
| Virus Strain | Mutation(s) in DNA Polymerase | Cell Line | IC50 (µg/mL) | Fold Resistance | Reference(s) |
| Ad5 (Wild-Type) | None | A549 | 6.2 | - | [2][4] |
| Ad5 R1 | Not specified | A549 | 36.5 | 5.9 | [2][4] |
| Ad5 R2 | Not specified | A549 | 36.7 | 5.9 | [2][4] |
| Ad5 R3 | Not specified | A549 | 32.6 | 5.3 | [2][4] |
| AdV5 (Wild-Type) | None | HEp-2 | 15 µM (approx. 4.2 µg/mL) | - | [3] |
| AdV Clinical Isolates (126) | Various | HEp-2 | Mean: 24 µM (approx. 6.7 µg/mL) | Mean: 2-fold | [3] |
Table 2: Cidofovir IC50 Values for Wild-Type and Resistant Cytomegalovirus (CMV) Strains
| Virus Strain | Mutation(s) in DNA Polymerase (UL54) | Cell Line | IC50 (µM) | Fold Resistance | Reference(s) |
| CMV (Wild-Type) | None | Human Foreskin Fibroblasts | >2.0 | - | [6] |
| CMV (Resistant Isolate) | Not specified | Human Foreskin Fibroblasts | 2.72 | >1.4 | [6] |
| CMV (Resistant Isolate) | A543V | Not specified | Not specified | 10 | [7] |
| CMV (Resistant Isolate) | A928T | Not specified | Not specified | High (Triple resistance with ganciclovir and foscarnet) | [7] |
Experimental Protocols
Protocol 1: Generation of Cidofovir-Resistant Virus Strains
This protocol describes the in vitro selection of cidofovir-resistant viral strains through serial passage in the presence of increasing drug concentrations.[1][4]
Materials:
-
Wild-type virus stock (e.g., Adenovirus type 5, CMV strain AD169)
-
Permissive cell line (e.g., A549 cells for Ad5, Human Foreskin Fibroblasts (HFF) for CMV)
-
Cell culture medium and supplements
-
Cidofovir
-
96-well and 6-well cell culture plates
-
CO2 incubator
Procedure:
-
Initial Infection: Seed the permissive cells in a 6-well plate and allow them to reach 80-90% confluency. Infect the cells with the wild-type virus at a low multiplicity of infection (MOI) of 0.01-0.1.
-
Drug Application: After a 1-2 hour adsorption period, remove the viral inoculum and add fresh culture medium containing a sub-inhibitory concentration of cidofovir (e.g., starting at the IC25 or IC50 value for the wild-type virus).
-
Serial Passage: Incubate the infected cells until a cytopathic effect (CPE) is observed across 80-100% of the cell monolayer.
-
Harvest and Re-infection: Harvest the virus from the supernatant and cell lysate. Use this viral harvest to infect fresh cell monolayers.
-
Dose Escalation: With each subsequent passage, gradually increase the concentration of cidofovir in the culture medium. The rate of increase should be guided by the viral replicative fitness; if the virus fails to produce significant CPE, the drug concentration should be maintained or reduced for the next passage.
-
Isolation of Resistant Clones: After multiple passages (typically 10-20), the viral population should exhibit reduced susceptibility to cidofovir. Isolate individual resistant viral clones through plaque purification.
-
Phenotypic and Genotypic Characterization: Characterize the resistance profile of the isolated clones using the phenotyping assays described below and sequence the viral DNA polymerase gene to identify resistance-conferring mutations.
Protocol 2: Plaque Reduction Assay (PRA)
The plaque reduction assay is the gold standard for determining viral susceptibility to antiviral drugs.[8][9][10] It measures the concentration of a drug required to reduce the number of viral plaques by 50%.
Materials:
-
Virus stock (wild-type or potentially resistant isolate)
-
Permissive cell line
-
Cell culture medium and supplements
-
Cidofovir (prepare a series of 2-fold dilutions)
-
Overlay medium (e.g., medium containing 0.5-1.2% methylcellulose or agarose)
-
6-well or 24-well cell culture plates
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%)
Procedure:
-
Cell Seeding: Seed a permissive cell line into 6-well or 24-well plates and incubate until a confluent monolayer is formed.
-
Virus Inoculation: Prepare serial dilutions of the virus stock and infect the cell monolayers with a volume calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Drug Treatment: After adsorption, remove the inoculum and overlay the cell monolayers with the overlay medium containing various concentrations of cidofovir. Include a no-drug control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-14 days, depending on the virus).
-
Plaque Visualization: Once plaques are visible, fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes. Gently wash the plates with water and allow them to dry.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of cidofovir that reduces the number of plaques by 50% compared to the no-drug control. This is typically determined using a dose-response curve fitting software.
Protocol 3: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to inhibit the virus-induced destruction of the cell monolayer.[11][12][13]
Materials:
-
Virus stock
-
Permissive cell line
-
Cell culture medium and supplements
-
Cidofovir (prepare a series of 2-fold dilutions)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, MTT, or a reagent that measures ATP content like CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed a permissive cell line into 96-well plates and incubate overnight to allow for cell attachment.
-
Drug and Virus Addition: Add serial dilutions of cidofovir to the wells. Subsequently, infect the cells with a standardized amount of virus that causes 80-100% CPE within 3-7 days. Include cell-only (no virus, no drug), virus-only (no drug), and drug-only (no virus) controls.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until the virus control wells show the desired level of CPE.
-
Quantification of Cell Viability: Assess cell viability using a chosen reagent. For example, if using a luminescent ATP-based assay, add the reagent to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: The percentage of CPE inhibition is calculated for each drug concentration. The IC50 is the concentration of cidofovir that inhibits CPE by 50% compared to the virus control. The 50% cytotoxic concentration (CC50) is also determined from the drug-only control wells to assess the drug's toxicity to the cells. The selectivity index (SI) is calculated as CC50/IC50, with a higher SI indicating a more favorable therapeutic window.
Visualizations
Caption: Mechanism of action of cidofovir.
Caption: Experimental workflow for phenotyping.
References
- 1. Cidofovir Resistance in Vaccinia Virus Is Linked to Diminished Virulence in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of human adenovirus type 5 variants resistant to the antiviral cidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential susceptibility of adenovirus clinical isolates to cidofovir and ribavirin is not related to species alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incidence of Foscarnet Resistance and Cidofovir Resistance in Patients Treated for Cytomegalovirus Retinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genotypic and Phenotypic Study of Antiviral Resistance Mutations in Refractory Cytomegalovirus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical failure of CMV retinitis with intravitreal cidofovir is associated with antiviral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 13. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Chemical Synthesis of Cidofovir Diphosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chemical synthesis of cidofovir diphosphate. Our aim is to help you optimize your experimental protocols and improve the overall yield and purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of cidofovir and its subsequent phosphorylation to this compound.
Q1: What are the most common impurities encountered during the synthesis of cidofovir, and how can they be minimized?
A1: A common impurity in cidofovir synthesis is the formation of cyclic cidofovir. This side product can arise during the deprotection steps of the synthesis. To minimize its formation, careful control of reaction conditions is crucial. For instance, using milder deprotection reagents or optimizing the reaction temperature and time can significantly reduce the formation of this cyclic by-product. Additionally, purification techniques such as column chromatography or recrystallization can be employed to separate the desired product from this impurity.[1]
Another potential source of impurities arises from side reactions related to the use of certain reagents. For example, while bromotrimethylsilane (Me3SiBr) is used for deprotection, it is expensive and can lead to side reactions, impacting the overall yield and purity.[1][2] Exploring alternative, less harsh deprotection methods can be beneficial.
Q2: My overall yield for cidofovir synthesis is low. What are the critical steps I should re-evaluate?
A2: Low overall yields in cidofovir synthesis can often be attributed to several factors throughout the multi-step process. Here are some critical areas to review:
-
Protection/Deprotection Steps: Inefficient protection of the hydroxyl and amino groups can lead to unwanted side reactions, reducing the yield of the desired intermediates. Similarly, harsh deprotection conditions can lead to product degradation or the formation of impurities.[1][2] Re-evaluate your choice of protecting groups and deprotection reagents for compatibility with the rest of your synthesis.
-
Condensation Reaction: The coupling of the cytosine base with the chiral side chain is a critical step. The choice of base and solvent can significantly impact the reaction efficiency. Some protocols suggest that the use of certain bases can lead to side reactions, and therefore, careful selection and optimization are necessary.[3]
-
Purification of Intermediates: Inadequate purification of intermediates at each step can lead to the accumulation of impurities that may interfere with subsequent reactions, ultimately lowering the final yield. Ensure the purity of each intermediate using appropriate analytical methods like HPLC before proceeding to the next step.[4]
Q3: I am having trouble with the phosphorylation of cidofovir to its diphosphate. What are some common challenges and how can I address them?
A3: The chemical phosphorylation of nucleosides and nucleotide analogs like cidofovir to their diphosphate form can be challenging due to the presence of multiple reactive sites and the lability of the phosphate bonds. Key challenges include:
-
Regioselectivity: Ensuring the phosphorylation occurs at the desired hydroxyl group is critical. This often requires the use of protecting groups for other reactive sites on the molecule.[5][] A well-designed protecting group strategy is essential for directing the phosphorylation to the correct position.
-
Reagent Choice: Various phosphorylating reagents are available, each with its own reactivity and compatibility with different substrates. Common reagents include phosphorus oxychloride (POCl3) and various phosphoramidites.[7][8] The choice of reagent will depend on the specific protecting groups used and the desired reaction conditions. The Ludwig-Eckstein method, for example, is a reliable one-pot procedure for synthesizing modified triphosphates and could be adapted for diphosphate synthesis.[9]
-
Reaction Conditions: Temperature, solvent, and the presence of activating agents can all influence the efficiency of the phosphorylation reaction. Optimization of these parameters is often necessary to achieve high yields. For instance, moderately non-polar solvents like THF have been shown to be optimal for achieving high chemo- and diastereoselectivity in nucleoside phosphorylation.[10]
-
Product Stability and Purification: The resulting diphosphate can be unstable under certain conditions. Purification often involves ion-exchange chromatography or HPLC, which must be performed under conditions that maintain the integrity of the product.
Q4: What analytical methods are recommended for monitoring the progress of the synthesis and assessing the purity of the final this compound product?
A4: A combination of analytical techniques is recommended for robust monitoring and quality control:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the progress of each reaction step and for determining the purity of the final product. A reverse-phase C18 column is often used with a mobile phase consisting of a methanol-water gradient.[7] The elution can be monitored by UV detection at approximately 270 nm.[7] HPLC can also be used to separate cidofovir from its cyclic by-product.[7]
-
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity of the synthesized intermediates and the final product by determining their molecular weight.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are invaluable for structural elucidation of the synthesized compounds, confirming the correct connectivity and the presence of the phosphate groups.[4]
Data Presentation
Table 1: Comparison of Reported Yields for Key Steps in Cidofovir Synthesis
| Step | Reagents/Conditions | Reported Yield | Reference |
| Condensation of N4-benzoylcytosine with (S)-2-((trityloxy)methyl)oxirane and subsequent coupling | 1. NaH, DMF; 2. (diethoxyphosphoryl)methyl 4-methylbenzenesulfonate | 58% (over 3 steps) | [11] |
| Deprotection of phosphonate esters | Bromotrimethylsilane (TMSBr) in Dichloromethane | 95% | [11] |
| Final amination and purification | Ammonia in methanol, followed by silica gel chromatography | 40-60% | [11] |
| Overall Yield | Cytosine as starting material (6 steps) | 23.1% | [12] |
Experimental Protocols
Protocol 1: Synthesis of Cidofovir (Adapted from literature)
This protocol outlines a general synthetic route to cidofovir. Researchers should optimize conditions based on their specific laboratory setup and available reagents.
-
Protection of Cytosine: React N4-benzoylcytosine with (S)-2-((trityloxy)methyl)oxirane in the presence of a suitable base (e.g., NaH) in an anhydrous solvent like DMF.
-
Coupling Reaction: The product from the previous step is then coupled with (diethoxyphosphoryl)methyl 4-methylbenzenesulfonate.
-
Deprotection of Hydroxyl Group: The trityl protecting group is removed using an acid-mediated deprotection method.
-
Deprotection of Phosphonate Esters: The phosphonate esters are deprotected using a reagent such as bromotrimethylsilane (TMSBr) in a solvent like dichloromethane.
-
Final Deprotection and Purification: The benzoyl protecting group is removed, typically with ammonia in methanol. The final product is then purified by silica gel chromatography.[11]
Protocol 2: Chemical Phosphorylation of Cidofovir to this compound (Illustrative Protocol)
This protocol is an illustrative example based on general chemical phosphorylation methods for nucleosides and requires optimization.
-
Protection of Cidofovir: The primary hydroxyl group and the amino group of cidofovir must be protected. A common protecting group for the hydroxyl group is the dimethoxytrityl (DMT) group, and for the amino group, a benzoyl (Bz) group can be used.[5][]
-
First Phosphorylation: The protected cidofovir is then reacted with a suitable phosphorylating agent, such as a phosphoramidite reagent, in an anhydrous solvent in the presence of an activator like tetrazole to yield the monophosphate.
-
Second Phosphorylation: The monophosphate intermediate is then further reacted with a pyrophosphate source or another activated phosphate to generate the diphosphate.
-
Deprotection: All protecting groups are removed under appropriate conditions to yield the final this compound.
-
Purification: The final product is purified using ion-exchange chromatography or preparative HPLC.
Mandatory Visualizations
Caption: Experimental workflow for the chemical synthesis and analysis of this compound.
Caption: Logical troubleshooting guide for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. Synthesis and Antiviral Evaluation of Alkoxyalkyl Phosphate Conjugates of Cidofovir and Adefovir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 7. Phosphorylation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 8. Phosphorylating Reagents | ChemGenes Products [chemgenes.com]
- 9. mdpi.com [mdpi.com]
- 10. The protecting-group free selective 3′-functionalization of nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disulfide-incorporated lipid prodrugs of cidofovir: Synthesis, antiviral activity, and release mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Stability of cidofovir diphosphate in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of cidofovir in cell culture experiments, with a specific focus on the stability and measurement of its active metabolite, cidofovir diphosphate.
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound in cell culture media (e.g., DMEM, RPMI-1640)?
A1: This is a common point of confusion. This compound is the active intracellular metabolite of cidofovir. It is formed inside the host cell through phosphorylation by cellular enzymes.[1][2][3] Consequently, this compound is not typically present in the cell culture medium itself. The stability of the active drug is therefore considered in the intracellular context, not in the extracellular medium.
Q2: What is the intracellular half-life of this compound?
A2: The metabolites of cidofovir, including this compound and a cidofovir-phosphocholine adduct, are known for their very long intracellular half-lives. This prolonged presence within the cell is a key feature of the drug's potent and long-lasting antiviral activity.[3][4] The extended intracellular half-life allows for infrequent dosing in clinical settings.[3][4]
| Metabolite | Intracellular Half-life | Reference |
| This compound & other metabolites | 24 to 87 hours | [Lea 1996, as cited in 2, 3] |
| Cidofovir-phosphocholine adduct | 48 hours | [2] |
Q3: How stable is the parent drug, cidofovir, in cell culture media?
A3: Cidofovir itself is a stable molecule in aqueous solutions. Studies have demonstrated its stability in 0.9% sodium chloride and 5% dextrose solutions for at least 24 hours at both refrigerated (2-8°C) and room temperature (30°C) conditions.[5] Given that cell culture media are also buffered aqueous solutions, cidofovir is expected to remain stable in the medium over the course of typical cell culture experiments. It is recommended that admixtures be administered within 24 hours of preparation.[6]
Q4: How does cidofovir enter the cell and become activated?
A4: Cidofovir enters host cells via fluid-phase endocytosis.[2] Once inside the cytoplasm, it undergoes a two-step phosphorylation process, catalyzed entirely by host cell enzymes, to become the active this compound. This active form then acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, disrupting viral replication.[1][7]
Signaling Pathway and Mechanism of Action
Caption: Intracellular activation pathway of Cidofovir.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lack of Antiviral Efficacy | Incorrect Drug Concentration: EC50 values can vary significantly between cell lines and virus strains. | Perform a dose-response experiment to determine the optimal concentration for your specific system. For example, concentrations ≥50 µM were needed to suppress vaccinia virus in HeLa-S3 cells.[8] |
| Cell Line Incompatibility: The efficiency of intracellular phosphorylation can differ between cell types. | Ensure your chosen cell line has the necessary kinases to activate cidofovir. If unsure, consider a cell line where cidofovir efficacy has been previously published. | |
| Drug Degradation: Although cidofovir is stable, improper storage or handling of stock solutions could be an issue. | Prepare fresh stock solutions in a suitable solvent (e.g., water or saline) and store at 4°C for short-term or -20°C for long-term use. | |
| High Cytotoxicity | Concentration Too High: Cidofovir can be cytotoxic at high concentrations. | Determine the 50% cytotoxic concentration (CC50) in parallel with your antiviral assays and choose a concentration that provides a good therapeutic index (CC50/EC50). |
| Cell Line Sensitivity: Some cell lines are inherently more sensitive to cidofovir. | Lower the concentration of cidofovir or reduce the exposure time. Ensure that the observed effect is antiviral and not just a result of general cytotoxicity. | |
| Inconsistent Results | Variable Cell Health: Inconsistent cell density, passage number, or overall health can affect drug uptake and metabolism. | Use cells at a consistent, low passage number and ensure monolayers are healthy and at the appropriate confluency at the time of infection and treatment. |
| Assay Variability: Plaque assays or other viral quantification methods can have inherent variability. | Include appropriate controls (untreated infected, uninfected) in every experiment. Run replicates for each condition to ensure statistical validity. |
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound
This protocol provides a general workflow for the extraction and analysis of intracellular this compound from cell culture, adapted from methods used for tissue samples.[9][10]
Caption: Workflow for intracellular this compound analysis.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, Vero) in 6-well plates or T-25 flasks and grow to desired confluency.
-
Infect cells with the virus of interest at a specific Multiplicity of Infection (MOI).
-
After an adsorption period, replace the inoculum with fresh medium containing various concentrations of cidofovir. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by trypsinization or using a cell scraper.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a known volume of PBS. Count the cells to normalize the final metabolite concentration.
-
Lyse the cells by adding a cold extraction solvent (e.g., 70% methanol or acetonitrile) containing a stable, isotopically labeled internal standard (e.g., ¹³C₃¹⁵N₂-CDV-PP).[9]
-
-
Extraction and Sample Preparation:
-
Vortex the cell lysate vigorously and incubate on ice for 10-20 minutes to allow for protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes.
-
Carefully collect the supernatant, which contains the intracellular metabolites.
-
The sample may be dried under nitrogen and reconstituted in the initial mobile phase for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use an anion-exchange column (e.g., Thermo BioBasic AX) or a HILIC column for separation of the highly polar this compound.[9]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI).
-
Quantification: Generate a standard curve using known concentrations of this compound. The concentration in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Protocol 2: Virus Plaque Reduction Assay
This is a standard method to determine the antiviral efficacy (EC50) of a compound.[8][11]
Methodology:
-
Cell Plating: Seed a confluent monolayer of susceptible cells in 6-well or 12-well plates.
-
Virus Infection: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well). Remove the culture medium from the cells and infect the monolayer with the virus. Incubate for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Prepare serial dilutions of cidofovir in an overlay medium (e.g., medium containing 1% methylcellulose or agarose). After the adsorption period, remove the virus inoculum and add the cidofovir-containing overlay medium to the wells.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 3-7 days, depending on the virus).
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium.
-
Fix the cells with a solution like 10% formalin.
-
Stain the cell monolayer with a dye such as crystal violet, which stains living cells but not the plaques (areas of dead or lysed cells).
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated virus control. The 50% effective concentration (EC50) is determined by plotting the percentage of plaque inhibition against the drug concentration and using regression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Safety of Intravenous Cidofovir for Life-Threatening Viral Infections in Pediatric Hematopoietic Stem Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of cidofovir in 0.9% sodium chloride injection and in 5% dextrose injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cidofovir | C8H14N3O6P | CID 60613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pharmacodynamics of Cidofovir for Vaccinia Virus Infection in an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A quantitative LC-MS/MS method for the determination of tissue brincidofovir and this compound in a MuPyV-infected mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Technical Support Center: Troubleshooting Low Potency of Cidofovir and its Diphosphate in Antiviral Assays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with the potency of cidofovir and its active metabolite, cidofovir diphosphate, in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of cidofofir and its active form?
Cidofovir is a nucleotide analog of deoxycytidine monophosphate.[1] To exert its antiviral activity, it must be phosphorylated intracellularly by host cell enzymes to its active diphosphate form, this compound.[1] This active metabolite then acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA chain elongation and the inhibition of viral replication.[2]
Q2: Why is this compound expected to be more potent than cidofovir in an in vitro assay?
Cidofovir requires a two-step phosphorylation process catalyzed by cellular enzymes to become the active this compound.[1] Therefore, when directly comparing the two in a cell-based assay, this compound bypasses the need for metabolic activation and can directly interact with the viral DNA polymerase. This generally results in a significantly lower 50% effective concentration (EC50) for this compound compared to the parent drug, cidofovir.
Q3: What are the key cellular factors influencing cidofovir potency?
The potency of cidofovir is highly dependent on two main cellular processes:
-
Cellular Uptake: Cidofovir has low membrane permeability and relies on active transport into the cell, primarily through organic anion transporters (OATs), such as OAT1.[3] The expression level of these transporters in the chosen cell line is a critical determinant of intracellular drug concentration.
-
Intracellular Phosphorylation: Once inside the cell, cidofovir must be phosphorylated to cidofovir monophosphate and subsequently to this compound by host cell kinases. The efficiency of these enzymatic conversions can vary between different cell types.
Q4: Can viral resistance lead to low potency of this compound?
Yes, viral resistance is a potential cause of low potency. Resistance to cidofovir is often associated with mutations in the viral DNA polymerase gene. These mutations can reduce the affinity of the enzyme for this compound, thereby diminishing its inhibitory effect.
Troubleshooting Guide for Low Potency
This guide will help you systematically identify the potential causes for lower-than-expected potency of this compound in your antiviral assays.
Problem 1: Low Potency Observed with Cidofovir, but Potency of this compound is as Expected
This scenario strongly suggests an issue with the cellular uptake or metabolic activation of cidofovir.
| Possible Cause | Suggested Solution |
| Low expression of Organic Anion Transporters (OATs) in the host cell line. | Verify the expression of OAT1 in your chosen cell line using techniques like RT-qPCR or western blotting. Consider using a cell line known to have high OAT1 expression (e.g., HEK293-OAT1 transfected cells) as a positive control.[3] |
| Inefficient intracellular phosphorylation of cidofovir. | Confirm the activity of cellular kinases responsible for cidofovir phosphorylation in your cell line. As an alternative, you can experimentally determine the intracellular concentrations of cidofovir and its phosphorylated metabolites using LC-MS/MS. |
| Incorrect cidofovir concentration or degradation. | Verify the concentration and integrity of your cidofovir stock solution. Ensure proper storage conditions as recommended by the manufacturer. |
Problem 2: Low Potency Observed with Both Cidofovir and this compound
If both the parent drug and its active metabolite show low potency, the issue likely lies with the experimental setup, the virus, or the assay itself.
| Possible Cause | Suggested Solution |
| Viral resistance to cidofovir. | Sequence the viral DNA polymerase gene of the virus stock used in the assay to check for known resistance mutations. If possible, test the compounds against a wild-type, sensitive strain of the virus as a control. |
| Suboptimal assay conditions. | Optimize critical assay parameters such as cell density, multiplicity of infection (MOI), and incubation time. Ensure the health and viability of the host cells throughout the experiment. |
| Issues with the plaque reduction assay. | Troubleshoot the plaque assay for issues like inconsistent cell monolayers, improper overlay technique, or suboptimal staining. Refer to the detailed Plaque Reduction Assay protocol below. |
| Compound instability or degradation. | Confirm the stability of both cidofovir and this compound under your specific assay conditions (e.g., temperature, media composition). |
| Inaccurate data analysis. | Review the method used for calculating EC50 values. Ensure that the data points are within the linear range of the dose-response curve. |
Data Presentation
The following table summarizes reported EC50 values for cidofovir against various viruses in different cell lines. Note that potency can vary significantly based on the specific experimental conditions.
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| Vaccinia Virus (WR strain) | HeLa-S3 | Plaque Assay | 30.85 ± 8.78 | [4] |
| Vaccinia Virus (IHD-J strain) | HeLa-S3 | Plaque Assay | 18.74 ± 6.02 | [4] |
| Vaccinia Virus (IHD-W strain) | HeLa-S3 | Plaque Assay | 20.61 ± 4.21 | [4] |
| Polyomavirus BK | WI-38 | qPCR | ~20 | [5] |
| Herpes Simplex Virus-1 | MRC-5 | DNA Reduction | 3.3 | [4] |
| Herpes Simplex Virus-2 | MRC-5 | DNA Reduction | 2.3 | [4] |
| Human Cytomegalovirus (AD169) | MRC-5 | DNA Reduction | 0.47 | [4] |
| Equid Alphaherpesvirus 3 | EDerm | Plaque Reduction | ~2 µg/ml | [6] |
| Human Papillomavirus-18 (in HeLa cells) | HeLa | MTT Assay | 15 | [7] |
Experimental Protocols
Detailed Protocol: Plaque Reduction Assay for Cidofovir
This protocol provides a step-by-step guide for performing a plaque reduction assay to determine the antiviral activity of cidofovir.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, MRC-5)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock with a known titer (PFU/mL)
-
Cidofovir and/or this compound stock solutions
-
Overlay medium (e.g., growth medium with 1% carboxymethylcellulose or low-melting-point agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed the host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Drug Dilution: Prepare serial dilutions of cidofovir and/or this compound in growth medium. Include a no-drug control.
-
Virus Dilution and Infection: On the day of the assay, when cells are confluent, remove the growth medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well). Infect the cell monolayers with the diluted virus. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Drug Treatment: After the adsorption period, remove the virus inoculum and gently wash the cells with PBS. Add the prepared drug dilutions to the respective wells.
-
Overlay Application: Carefully add the overlay medium to each well to restrict virus spread to adjacent cells. Allow the overlay to solidify at room temperature before returning the plates to the incubator.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with the fixing solution for at least 30 minutes.
-
Remove the fixing solution and stain the cells with the staining solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Plaque Counting and EC50 Determination: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol: Quantification of Intracellular Cidofovir and its Metabolites by LC-MS/MS
This protocol outlines the general steps for quantifying intracellular levels of cidofovir and its phosphorylated forms. Specific parameters will need to be optimized for your instrument and experimental setup.[8][9]
Materials:
-
Cell pellets from drug-treated and control cells
-
Internal standards (e.g., stable isotope-labeled cidofovir and its phosphates)
-
Extraction solution (e.g., cold methanol/water)
-
LC-MS/MS system
Procedure:
-
Cell Lysis and Extraction:
-
Wash cell pellets with cold PBS to remove extracellular drug.
-
Lyse the cells and extract the intracellular contents using a cold extraction solution containing the internal standards.
-
Centrifuge to pellet cell debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the intracellular metabolites.
-
Further process the sample as needed (e.g., solid-phase extraction) to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the analytes using a suitable chromatography column and mobile phase.
-
Detect and quantify cidofovir, cidofovir monophosphate, and this compound using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve for each analyte using known concentrations.
-
Calculate the intracellular concentration of each compound in the experimental samples based on the standard curves and normalize to the cell number or protein content.
-
Visualizations
Caption: Metabolic activation pathway of cidofovir.
Caption: Experimental workflow for a plaque reduction assay.
Caption: Troubleshooting decision tree for low potency.
References
- 1. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Activities of Lipid Esters of Cidofovir and Cyclic Cidofovir against Replication of Herpesviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ether Lipid Ester Derivatives of Cidofovir Inhibit Polyomavirus BK Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of antiviral drug cidofovir on proliferation of human papillomavirus-infected cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative LC-MS/MS method for the determination of tissue brincidofovir and this compound in a MuPyV-infected mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of cidofovir in human plasma after low dose drug administration using high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Cidofovir-Induced Nephrotoxicity In Vivo
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and executing in vivo experiments aimed at reducing cidofovir-induced nephrotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cidofovir-induced nephrotoxicity?
A1: Cidofovir-induced nephrotoxicity is primarily characterized by damage to the proximal tubular epithelial cells of the kidneys.[1][2] The proposed mechanism involves the active uptake of cidofovir from the blood into these cells by the human organic anion transporter 1 (hOAT1). Due to its anionic charge, cidofovir has a slow efflux from the tubular cells, leading to its accumulation to toxic levels.[1] This intracellular accumulation is believed to induce mitochondrial damage and trigger apoptosis (programmed cell death), a key contributor to renal tubular cell injury and subsequent acute renal failure.[3][4]
Q2: What is the standard and most established strategy to reduce cidofovir nephrotoxicity in vivo?
A2: The most established and clinically used strategy is the co-administration of probenecid along with adequate hydration.[1][2] Probenecid is a competitive inhibitor of the organic anion transport system, including OAT1. By blocking this transporter, probenecid reduces the uptake of cidofovir into the renal proximal tubular cells, thereby preventing its intracellular accumulation and subsequent toxicity.[1] Intravenous saline hydration is also crucial to maintain renal perfusion and facilitate the excretion of cidofovir.
Q3: Are there any investigational or alternative strategies to protect against cidofovir-induced kidney damage?
A3: Yes, several alternative strategies are under investigation, primarily based on targeting the downstream effects of cidofovir accumulation, such as apoptosis and oxidative stress. These include:
-
Caspase Inhibitors: Since cidofovir induces apoptosis through the activation of caspase-3, the use of caspase-3 inhibitors has been shown to prevent cidofovir-induced apoptosis in vitro.[3][4]
-
Survival Factors: Growth factors like insulin-like growth factor-1 (IGF-1) and hepatocyte growth factor (HGF) have demonstrated protective effects against cidofovir-induced apoptosis in cell culture studies.[3][4]
-
Antioxidants: Although direct in vivo evidence for cidofovir is limited, the structural similarity to tenofovir, which is known to cause mitochondrial damage and oxidative stress, suggests that antioxidants like N-acetylcysteine (NAC) could be beneficial. Studies with other nephrotoxic agents have shown that NAC can mitigate kidney damage by replenishing glutathione levels and reducing oxidative stress.
Q4: What are the key biomarkers to assess cidofovir-induced nephrotoxicity in animal models?
A4: Key biomarkers include:
-
Serum Creatinine (sCr) and Blood Urea Nitrogen (BUN): These are standard indicators of overall kidney function. A significant increase in sCr and BUN levels is indicative of renal impairment.
-
Proteinuria and Glucosuria: The presence of protein and glucose in the urine are signs of proximal tubular dysfunction.[2]
-
Histopathology: Microscopic examination of kidney tissue is crucial for assessing the extent of tubular damage, including necrosis, apoptosis, tubular dilation, and basement membrane thickening.[1]
-
Kidney Injury Biomarkers: While not as commonly reported in older cidofovir studies, modern kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG) can provide more sensitive and earlier detection of tubular injury.
-
Apoptosis Markers: Immunohistochemical staining for active caspase-3 or TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assays on kidney tissue sections can quantify the extent of apoptosis.[3][4]
Troubleshooting Guides
Issue 1: High variability in the degree of nephrotoxicity observed between animals in the same treatment group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration: | Ensure precise and consistent intravenous or intraperitoneal injection techniques. For oral gavage of probenecid, verify proper placement to ensure the full dose is delivered to the stomach. |
| Variations in Hydration Status: | Ensure all animals have free access to water. For studies involving intravenous hydration, use an infusion pump for accurate and consistent delivery of saline. |
| Underlying Health Status of Animals: | Use animals from a reputable supplier and allow for an adequate acclimatization period before starting the experiment. Exclude any animals that show signs of illness prior to dosing. |
| Genetic Variability: | Use inbred strains of rodents to minimize genetic variability. If using outbred stocks, increase the number of animals per group to improve statistical power. |
Issue 2: Probenecid administration is causing adverse effects in the animals, such as gastrointestinal upset or lethargy.
| Potential Cause | Troubleshooting Step |
| High Dose or Formulation Issues: | While the effective dose of probenecid is relatively high, ensure it is within the reported tolerated range for the chosen animal model. The formulation of probenecid for oral gavage should be a homogenous and palatable suspension to minimize gastrointestinal irritation. |
| Dehydration: | Probenecid can have a diuretic effect. Ensure animals have ad libitum access to water to prevent dehydration, which can exacerbate lethargy. |
| Timing of Administration: | Administer probenecid with a small amount of food or a palatable vehicle to reduce the risk of gastrointestinal upset. |
Issue 3: Difficulty in consistently inducing a moderate level of nephrotoxicity for testing protective agents.
| Potential Cause | Troubleshooting Step | | Cidofovir Dose is Too High or Too Low: | Conduct a pilot dose-ranging study with cidofovir alone to determine the optimal dose that induces a consistent, sub-lethal level of nephrotoxicity in your specific animal model and strain. | | Timing of Endpoint Assessment: | The peak of cidofovir-induced renal injury can vary. Conduct a time-course study to identify the optimal time point for assessing nephrotoxicity after cidofovir administration. | | Animal Strain and Species Differences: | Be aware that different species and strains of animals can have varying sensitivities to cidofovir. The nephrotoxic dose in rats may differ from that in monkeys or rabbits. |
Quantitative Data Summary
Table 1: Effect of Probenecid on Cidofovir-Induced Nephrotoxicity in Cynomolgus Monkeys
| Treatment Group | Cidofovir Dose (mg/kg/week) | Probenecid Dose (mg/kg) | Key Histopathological Findings in the Kidney |
| Cidofovir Alone | 2.5 | None | Mild to moderate cortical tubular epithelial cell karyomegaly, tubular dilation, basement membrane thickening.[1] |
| Cidofovir + Probenecid | 2.5 | 30 (oral, 1 hr prior) | No significant nephrotoxicity observed.[1] |
Table 2: Effect of Probenecid on Cidofovir Pharmacokinetics in Cynomolgus Monkeys (52 weeks)
| Treatment Group | Change in Systemic Exposure (AUC) - Male | Change in Systemic Exposure (AUC) - Female |
| Cidofovir Alone (2.5 mg/kg) | 312% increase[1] | 98% increase[1] |
| Cidofovir (2.5 mg/kg) + Probenecid | 32% increase[1] | 3% increase[1] |
Experimental Protocols
Protocol 1: Induction of Cidofovir Nephrotoxicity and Protection by Probenecid in Cynomolgus Monkeys (Adapted from a chronic toxicity study)
-
Animals: Cynomolgus monkeys (5/sex/group).
-
Cidofovir Administration:
-
A dose of 2.5 mg/kg is administered as a single intravenous bolus injection once weekly for up to 52 consecutive weeks.[1]
-
The control group receives a saline injection.
-
-
Probenecid Administration:
-
The protective group receives probenecid at a dose of 30 mg/kg via oral gavage one hour prior to each cidofovir administration.[1]
-
-
Monitoring:
-
Clinical Observations: Animals are observed daily for any signs of toxicity.
-
Renal Function: Serum creatinine and BUN are measured at baseline and at regular intervals throughout the study. Urine is collected for analysis of proteinuria and glucosuria.
-
Histopathology: At the end of the study, kidneys are collected, fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.
-
-
Endpoint Assessment:
-
Comparison of serum creatinine and BUN levels between the cidofovir-only group and the cidofovir with probenecid group.
-
Semi-quantitative scoring of renal tubular damage (e.g., karyomegaly, tubular dilation, basement membrane thickening) by a board-certified veterinary pathologist.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of cidofovir-induced nephrotoxicity and points of therapeutic intervention.
Caption: General experimental workflow for in vivo studies of cidofovir nephrotoxicity.
References
- 1. Effect of oral probenecid coadministration on the chronic toxicity and pharmacokinetics of intravenous cidofovir in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and renal effects of cidofovir with a reduced dose of probenecid in HIV-infected patients with cytomegalovirus retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tubular cell apoptosis and cidofovir-induced acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cidofovir Diphosphate Concentration for Long-Term Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cidofovir in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of cidofovir and its active metabolite, cidofovir diphosphate?
A1: Cidofovir is a nucleotide analogue that, once inside the cell, is converted by cellular enzymes into its active form, this compound.[1] this compound acts as a competitive inhibitor of viral DNA polymerases, showing a much higher affinity for viral polymerases than for human cellular DNA polymerases.[2][3] Its incorporation into the growing viral DNA chain leads to the termination of DNA synthesis, thus inhibiting viral replication.[3]
Q2: What is a typical starting concentration range for cidofovir in long-term cell culture experiments?
A2: The optimal concentration of cidofovir is highly dependent on the cell line and the specific virus being studied. However, a general starting point for many cell lines is in the low micromolar (µM) range. For antiviral activity, concentrations can be as low as 0.001 µM, while for antiproliferative effects, higher concentrations may be necessary.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How does cidofovir affect cell cycle and apoptosis?
A3: Cidofovir treatment can lead to an accumulation of cells in the S-phase of the cell cycle.[5][6] This S-phase arrest is often followed by the induction of apoptosis, or programmed cell death.[6][7] The induction of apoptosis has been observed in various cancer cell lines and is a key mechanism of its antiproliferative effects.[6]
Q4: What are the key signaling pathways affected by cidofovir?
A4: Cidofovir has been shown to impact several critical cellular signaling pathways, most notably the p53 and retinoblastoma (pRb) tumor suppressor pathways.[2][8] In HPV-positive cancer cells, cidofovir can reduce the expression of the viral oncoproteins E6 and E7, leading to the accumulation and reactivation of p53 and pRb.[8] This restoration of tumor suppressor function contributes to cell cycle arrest and apoptosis.[3][8]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed in my cell culture.
-
Possible Cause: The cidofovir concentration is too high for your specific cell line. Different cell lines exhibit varying sensitivities to cidofovir.
-
Solution:
-
Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) for your cell line. Start with a broad range of concentrations and narrow it down to find the optimal balance between antiviral/antiproliferative activity and cell viability.
-
Consider the expression of organic anion transporters (OATs) in your cell line. Cells with higher OAT expression may accumulate more cidofovir, leading to increased cytotoxicity.[9]
-
If possible, use a cell line with lower OAT expression or co-administer probenecid, an OAT inhibitor, to reduce intracellular cidofovir accumulation and cytotoxicity.[7]
-
Issue 2: Loss of cidofovir efficacy over time in long-term culture.
-
Possible Cause 1: Development of drug resistance. Prolonged exposure to cidofovir can lead to the selection of resistant cell populations.
-
Solution 1:
-
Analyze the expression and activity of UMP/CMP kinase 1, an enzyme involved in the activation of cidofovir. Mutations or downregulation of this enzyme can lead to resistance.[10][11]
-
Investigate the expression of multidrug resistance transporters like MRP2, P-gp, and BCRP, which can efflux the active metabolite of cidofovir from the cells.[11]
-
Consider a pulsed-dosing strategy instead of continuous exposure to minimize the selection pressure for resistance.
-
-
Possible Cause 2: Degradation of cidofovir in the cell culture medium.
-
Solution 2:
-
Cidofovir is generally stable in solution for extended periods when stored properly.[12][13][14] However, it is good practice to refresh the culture medium with freshly prepared cidofovir at regular intervals during long-term experiments to ensure a consistent concentration. Stock solutions of cidofovir are stable for up to 6 months when stored at 4°C in the dark.
-
Issue 3: Inconsistent or unexpected effects on cell signaling pathways.
-
Possible Cause: The cellular context, including the status of key proteins like p53, can influence the response to cidofovir.
-
Solution:
-
Characterize the p53 status (wild-type, mutant, or null) of your cell line. The effects of cidofovir on apoptosis and cell cycle arrest can be p53-dependent.[2][6]
-
When studying HPV-positive cells, be aware that cidofovir's effect on p53 and pRb is linked to its ability to suppress the E6 and E7 oncoproteins.[8]
-
Ensure consistent experimental conditions, including cell density and passage number, as these factors can influence signaling pathways.
-
Data Presentation
Table 1: Cidofovir IC50 and CC50 Values for Various Cell Lines
| Cell Line | Virus (if applicable) | Assay | IC50 / CC50 (µM) | Reference |
| HeLa | HPV-18 | MTT Assay | 15 µM (CC50, 48h) | [5] |
| A549 | Adenovirus 8 | Not Specified | Not specified, graphical data | [15] |
| Vero | Variola virus | Not Specified | Not specified, graphical data | [16] |
| HeLa-S3 | Vaccinia virus | Plaque Assay | ~38 µM (EC50) | [17] |
| Various | Herpesviruses | Various | as low as 0.001 µM (EC50) | [4] |
| Human Proximal Tubular Cells | N/A | Apoptosis Assay | 10-40 µg/ml (~36-144 µM) | [7][18] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of cidofovir that inhibits cell growth by 50% (CC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of cidofovir in culture medium. Remove the old medium from the wells and add 100 µL of the cidofovir dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the CC50 value.
Apoptosis Assay (Annexin V-FITC Staining)
Objective: To detect and quantify apoptosis induced by cidofovir.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of cidofovir for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Analysis: Quantify the percentage of apoptotic cells in each treatment group.[6][7]
Viral Plaque Reduction Assay
Objective: To determine the concentration of cidofovir that inhibits viral plaque formation by 50% (IC50).
Methodology:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.[19]
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours to allow for viral adsorption.
-
Drug Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of cidofovir.[19][20]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a solution like 10% formaldehyde and stain with a dye such as crystal violet to visualize the plaques.[19]
-
Plaque Counting: Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the IC50 value.[21]
Mandatory Visualizations
Caption: Cidofovir's mechanism of action within a host cell.
Caption: A troubleshooting workflow for cidofovir experiments.
Caption: Cidofovir's effect on the p53 pathway in HPV-positive cells.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Cidofovir selectivity is based on the different response of normal and cancer cells to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative activities of lipid esters of cidofovir and cyclic cidofovir against replication of herpesviruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of antiviral drug cidofovir on proliferation of human papillomavirus-infected cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by cidofovir in human papillomavirus (HPV)-positive cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tubular cell apoptosis and cidofovir-induced acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral agent Cidofovir restores p53 function and enhances the radiosensitivity in HPV-associated cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resistance to the nucleotide analogue cidofovir in HPV(+) cells: a multifactorial process involving UMP/CMP kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Stability of 0.5% cidofovir stored under various conditions for up to 6 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability of cidofovir in 0.9% sodium chloride injection for five days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. IC50 values (µg/ml) for cidofovir against all variola virus isolates tested on Vero cells [farm.ucl.ac.be]
- 17. Pharmacodynamics of Cidofovir for Vaccinia Virus Infection in an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Plaque-Reduction Assays for Human and Simian Immunodeficiency Virus Neutralization | Springer Nature Experiments [experiments.springernature.com]
Impact of serum proteins on cidofovir diphosphate activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the in vitro activity of cidofovir diphosphate (CDV-PP), the active metabolite of the antiviral drug cidofovir.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (CDV-PP)?
A1: this compound is the active antiviral form of cidofovir. It acts as a competitive inhibitor of the incorporation of deoxycytidine triphosphate (dCTP) into the growing viral DNA chain by viral DNA polymerase.[1] CDV-PP can also be incorporated into the viral DNA, where it slows down or terminates DNA synthesis.[2][3][4]
Q2: How does the protein binding of the parent drug, cidofovir, affect its in vitro activity?
Q3: Can serum proteins in cell culture media affect the results of my in vitro antiviral assays?
A3: Yes, serum proteins can potentially interfere with in vitro assays. High concentrations of proteins like bovine serum albumin (BSA) can sometimes prevent non-specific interactions of compounds with assay components.[5] It is also possible for proteins to interfere with enzymatic assays through various mechanisms.[6][7][8] Therefore, it is crucial to carefully consider the serum concentration in your cell culture media and its potential impact on your experimental results.
Q4: My this compound appears to have lower than expected activity in my DNA polymerase inhibition assay. What could be the cause?
A4: Several factors could contribute to lower than expected activity. These include the purity and stability of your CDV-PP, the specific activity of your viral DNA polymerase, and the assay conditions themselves. High concentrations of serum proteins in the assay buffer could potentially sequester the compound or interfere with the enzymatic reaction.[5] Reviewing your detailed experimental protocol and comparing it to established methods is recommended.
Troubleshooting Guides
Issue 1: High Variability in Plaque Reduction Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Monolayer: | Ensure cells are seeded evenly and form a confluent monolayer before infection. Verify cell health and passage number. |
| Virus Titer Variability: | Use a freshly thawed and titered virus stock for each experiment. Perform serial dilutions of the virus accurately. |
| Serum Interference: | If using serum-containing media during drug incubation, consider reducing the serum concentration or using a serum-free medium for this step to minimize potential protein binding effects. Compare results with and without serum. |
| Incomplete Neutralization: | If testing a compound's virucidal effect, ensure the neutralization step is complete to avoid false positives.[9] |
Issue 2: Discrepancy Between Cell-Based Assay and Enzymatic Assay Results
| Potential Cause | Troubleshooting Step |
| Cellular Uptake and Metabolism: | Remember that cell-based assays are influenced by the drug's ability to enter the cell and be converted to its active form. A potent inhibitor in an enzymatic assay may be less effective in a cell-based assay due to poor cell permeability. |
| Presence of Serum in Cell Culture: | Serum proteins can affect drug availability in cell-based assays. Consider performing experiments in reduced-serum or serum-free conditions to assess the impact of protein binding. |
| Assay-Specific Interferences: | High protein concentrations in enzymatic assays can sometimes lead to non-specific inhibition.[5] Conversely, components of the cell culture medium could interfere with the enzymatic reaction. |
Data Presentation
While direct quantitative data on the impact of serum proteins on this compound's enzymatic activity is limited in publicly available literature, the following table illustrates a hypothetical scenario of how serum albumin could affect the half-maximal inhibitory concentration (IC50) in an in vitro viral DNA polymerase assay. This is for illustrative purposes to guide experimental design.
Table 1: Hypothetical Impact of Bovine Serum Albumin (BSA) on this compound (CDV-PP) IC50 in a Viral DNA Polymerase Inhibition Assay
| BSA Concentration (mg/mL) | CDV-PP IC50 (µM) | Fold Change in IC50 |
| 0 (Control) | 0.5 | 1.0 |
| 1 | 0.7 | 1.4 |
| 5 | 1.2 | 2.4 |
| 10 | 2.1 | 4.2 |
Note: This data is hypothetical and intended for illustrative purposes only.
Experimental Protocols
Viral Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound in a cell-based system.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus stock of known titer.
-
Cidofovir or its active metabolite.
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS).
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose).
-
Staining solution (e.g., crystal violet).
Procedure:
-
Seed host cells in multi-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound (e.g., cidofovir) in a suitable medium.
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Infect the cells with a standardized amount of virus (multiplicity of infection - MOI) for 1-2 hours at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the different concentrations of the test compound to the wells. Include a "no drug" control.
-
Incubate for a period appropriate for the virus replication cycle.
-
Remove the drug-containing medium and overlay the cells with the overlay medium.
-
Incubate until visible plaques are formed.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the control. The EC50 (50% effective concentration) can then be determined.
In Vitro Viral DNA Polymerase Inhibition Assay
This assay directly measures the effect of this compound on the activity of a purified viral DNA polymerase.
Materials:
-
Purified viral DNA polymerase.
-
Primer-template DNA substrate.
-
Deoxynucleoside triphosphates (dNTPs), including dCTP.
-
This compound (CDV-PP).
-
Radiolabeled dNTP (e.g., [α-³²P]dCTP) or a fluorescently labeled primer.
-
Assay buffer (typically contains MgCl₂, DTT, and a buffering agent).
-
Bovine Serum Albumin (BSA) for testing protein interference.
Procedure:
-
Prepare reaction mixtures containing the assay buffer, primer-template DNA, and the viral DNA polymerase.
-
For interference testing, prepare parallel reactions with varying concentrations of BSA.
-
Add serial dilutions of CDV-PP to the reaction mixtures. Include a "no inhibitor" control.
-
Initiate the polymerase reaction by adding the dNTP mix (containing the labeled nucleotide).
-
Incubate the reactions at the optimal temperature for the polymerase for a defined period.
-
Stop the reactions (e.g., by adding EDTA).
-
Analyze the products of the reaction. For radiolabeled assays, this is typically done by denaturing polyacrylamide gel electrophoresis followed by autoradiography. For fluorescent assays, a plate reader can be used.
-
Quantify the amount of DNA synthesis in the presence of different concentrations of CDV-PP and calculate the IC50 value.
Visualizations
Caption: Experimental workflows for cell-based and enzymatic assays.
Caption: Cidofovir activation and mechanism of action pathway.
Caption: Logical relationship of serum proteins in in vitro assays.
References
- 1. Kinetic analysis of the interaction of this compound with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. moleculardepot.com [moleculardepot.com]
- 7. academic.oup.com [academic.oup.com]
- 8. myadlm.org [myadlm.org]
- 9. emerypharma.com [emerypharma.com]
Technical Support Center: Enhancing Oral Bioavailability of Cidofovir Prodrugs
Welcome to the technical support center for researchers and drug development professionals working on increasing the oral bioavailability of cidofovir prodrugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cidofovir prodrug shows poor oral bioavailability in animal models. What are the most common reasons for this?
Low oral bioavailability of cidofovir prodrugs can stem from several factors. Cidofovir itself has an oral bioavailability of less than 5% due to its polar phosphonate group, which is ionized at physiological pH, leading to poor membrane permeability.[1][2][3][4] While prodrug strategies aim to mask this group, failure to achieve high oral bioavailability can be attributed to:
-
Inefficient Intestinal Permeability: The prodrug may not be effectively transported across the intestinal epithelium. This could be due to suboptimal lipophilicity, lack of interaction with uptake transporters, or being a substrate for efflux transporters like P-glycoprotein (P-gp).[5]
-
Instability in the Gastrointestinal (GI) Tract: The prodrug may be chemically or enzymatically degraded in the stomach or intestines before it can be absorbed. For instance, phosphoramidate monoesters can exhibit reduced stability in acidic environments.[5]
-
First-Pass Metabolism: After absorption, the prodrug may be rapidly metabolized in the intestinal wall or the liver, reducing the amount of intact prodrug or active cidofovir reaching systemic circulation.[5]
-
Low Aqueous Solubility: Highly lipophilic prodrugs may have poor solubility in the GI fluids, limiting their dissolution and subsequent absorption.[6]
Troubleshooting Steps:
-
Assess Intestinal Permeability: Perform an in-vitro Caco-2 permeability assay to evaluate the transport of your prodrug across a model of the intestinal epithelium. This can help determine if poor permeability is the primary issue.
-
Evaluate GI Stability: Conduct stability studies in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to assess the chemical and enzymatic stability of your prodrug.
-
Investigate First-Pass Metabolism: Use liver microsomes or hepatocytes to study the metabolic stability of your prodrug and identify major metabolites.
-
Optimize Physicochemical Properties: If solubility is an issue, consider formulation strategies or chemical modifications to improve the solubility-permeability balance.
Q2: I am designing a lipid-based prodrug of cidofovir. What are the key considerations for achieving high oral bioavailability?
Lipid-based prodrugs are a highly effective strategy for increasing the oral bioavailability of cidofovir. The most successful examples, such as hexadecyloxypropyl-cidofovir (HDP-CDV or Brincidofovir), mimic natural lipids and leverage lipid uptake pathways.[1][2]
Key Considerations:
-
Lipid Chain Length and Structure: The length and nature of the lipid moiety are critical. Alkoxyalkyl esters have shown excellent results. For example, HDP-CDV and octadecyloxyethyl-CDV (ODE-CDV) have oral bioavailabilities of 93% and 88% in mice, respectively.[7]
-
Mechanism of Uptake: These prodrugs are thought to be absorbed intact and may utilize chylomicron-mediated lymphatic transport, which can bypass first-pass metabolism in the liver.[8]
-
Intracellular Conversion: The prodrug must be efficiently converted to cidofovir intracellularly to exert its antiviral effect. Ether lipid esters are converted to cidofovir diphosphate, the active metabolite.[1][9]
-
Reduced Nephrotoxicity: A significant advantage of some lipid prodrugs is the diminished accumulation of cidofovir in the kidneys, the site of its dose-limiting toxicity.[7][9]
Troubleshooting Common Issues:
-
Low Efficacy: If your lipid prodrug shows good bioavailability but low antiviral activity, it might be due to inefficient conversion to the active form. You can investigate this using in-vitro metabolism studies with cell lysates.
-
Formulation Challenges: Highly lipophilic prodrugs can be difficult to formulate for oral administration. Consider lipid-based formulation strategies such as self-emulsifying drug delivery systems (SEDDS) or nanoformulations to improve dissolution and absorption.[10]
Q3: My peptide-conjugated cidofovir prodrug is not showing the expected increase in permeability. How can I troubleshoot this?
Peptide-conjugated prodrugs aim to enhance oral absorption by targeting intestinal peptide transporters, such as the human oligopeptide transporter 1 (hPEPT1).[5] If you are not observing the desired permeability enhancement, consider the following:
-
Substrate Specificity: The dipeptide promoiety must be a good substrate for the targeted transporter. The choice of amino acids and their stereochemistry can significantly impact transporter affinity and uptake.[5]
-
Enzymatic Stability: The prodrug needs to be stable enough to reach the transporter intact. D-amino acids at the N-terminus have been shown to increase enzymatic stability and improve bioavailability.[5]
-
Cleavage and Activation: The linkage between the peptide and cidofovir must be cleavable to release the active drug after absorption. The rate of this cleavage is crucial for pharmacological efficacy.[3][5]
Troubleshooting Steps:
-
Vary Amino Acid Composition: Synthesize and test a series of prodrugs with different amino acids (e.g., L-Ala, L-Val, L-Leu, L-Phe) and stereochemistries (D- vs. L-amino acids) to find the optimal substrate for the transporter.[3][5]
-
Assess Stability in Tissue Homogenates: Evaluate the stability of your prodrugs in gastrointestinal and liver homogenates to understand their metabolic fate.[3]
-
Confirm Transporter Involvement: Use a Caco-2 permeability assay with and without a known inhibitor of the targeted transporter to confirm that your prodrug is indeed a substrate.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on cidofovir prodrugs to facilitate comparison of different strategies.
Table 1: Oral Bioavailability of Selected Cidofovir Prodrugs
| Prodrug | Animal Model | Oral Bioavailability (%) | Reference |
| Cidofovir | Mouse | < 5 | [7] |
| Hexadecyloxypropyl-cidofovir (HDP-CDV) | Mouse | 93 | [7] |
| Octadecyloxyethyl-cidofovir (ODE-CDV) | Mouse | 88 | [7] |
| L-Val-L-Ser(OMe) cHPMPC | Rat | ~8-fold increase vs. cidofovir | [5] |
| D-Val-L-Ser-CO2iPr HPMPC | Rat | ~15-fold increase vs. cidofovir | [4] |
Table 2: In-Vitro Antiviral Activity of Cidofovir and its Prodrugs
| Compound | Virus | Cell Line | IC50 (µM) | Reference |
| Cidofovir | HCMV | HFF | ~0.4 | [3] |
| L-Ala-L-Ser(OMe) cHPMPC | HCMV | HFF | 0.5 | [3] |
| L-Val-L-Ser(OMe) cHPMPC | HCMV | HFF | 0.1 | [3] |
| L-Leu-L-Ser(OMe) cHPMPC | HCMV | HFF | 0.2 | [3] |
| D-Val-L-Ser-CO2iPr HPMPC | HCMV | HFF | 1.3 | [4] |
Experimental Protocols
1. In-Vitro Caco-2 Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of cidofovir prodrugs.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, which is a model of the human intestinal epithelium.[11][12][13]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer.[12][14]
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). TEER values should be above a predetermined threshold (e.g., >300 Ω·cm²) to ensure the formation of tight junctions.[11][13]
-
Permeability Assay:
-
The transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is added to both the apical (A) and basolateral (B) compartments of the Transwell® plate.
-
The test compound (e.g., at 10 µM) is added to the donor compartment (apical for A-to-B transport, basolateral for B-to-A transport).
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver compartment at predetermined time points (e.g., 2 hours).[11]
-
-
Sample Analysis: The concentration of the test compound in the donor and receiver compartments is quantified using a suitable analytical method, typically LC-MS/MS.[14]
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the cell monolayer.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux. An efflux ratio > 2 is often indicative of active transport.
2. In-Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for evaluating the oral bioavailability of cidofovir prodrugs in a rodent model.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of a test compound following oral administration.[15]
Methodology:
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice are commonly used. Animals should be fasted overnight before dosing.
-
Drug Administration:
-
Oral (PO) Group: The test compound is formulated in a suitable vehicle (e.g., water, saline, or a suspension) and administered by oral gavage at a specific dose.
-
Intravenous (IV) Group: A separate group of animals receives the test compound intravenously to determine the absolute oral bioavailability.
-
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated by centrifugation and stored frozen until analysis.
-
Sample Analysis: The concentration of the prodrug and/or released cidofovir in the plasma samples is quantified by a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine the following parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
-
Calculation of Oral Bioavailability (F%): F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Visualizations
Caption: Experimental workflow for developing and evaluating cidofovir prodrugs.
Caption: Fate of an orally administered cidofovir prodrug.
Caption: Strategies to enhance cidofovir's oral bioavailability.
References
- 1. Disulfide-incorporated lipid prodrugs of cidofovir: Synthesis, antiviral activity, and release mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serine Peptide Phosphoester Prodrugs of Cyclic Cidofovir: Synthesis, Transport, and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, transport and antiviral activity of Ala-Ser and Val-Ser prodrugs of cidofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transporter-Targeted Lipid Prodrugs of Cyclic Cidofovir: A Potential Approach for the Treatment of Cytomegalovirus Retinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Esterification of cidofovir with alkoxyalkanols increases oral bioavailability and diminishes drug accumulation in kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. enamine.net [enamine.net]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. longdom.org [longdom.org]
Validation & Comparative
Comparative Efficacy of Cidofovir Diphosphate Against Acyclovir-Resistant Herpes Simplex Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of cidofovir diphosphate and acyclovir against wild-type and acyclovir-resistant Herpes Simplex Virus (HSV). The information presented herein is supported by experimental data from in vitro studies to assist researchers and drug development professionals in understanding the therapeutic potential of cidofovir as an alternative treatment for acyclovir-resistant HSV infections.
Introduction
Herpes Simplex Virus (HSV) infections are a significant global health concern. Acyclovir, a nucleoside analog, has been the primary antiviral agent for treating HSV infections for decades. However, the emergence of acyclovir-resistant HSV strains, particularly in immunocompromised individuals, presents a major clinical challenge, necessitating the exploration of alternative therapeutic options.[1] Cidofovir, a nucleotide analog, has shown promise in overcoming acyclovir resistance due to its distinct mechanism of action. This guide delves into a comparative analysis of these two antiviral agents, focusing on their mechanisms, efficacy against resistant strains, and the experimental protocols used for their evaluation.
Mechanisms of Action and Resistance
Acyclovir
Acyclovir is a prodrug that requires a three-step phosphorylation process to become its active form, acyclovir triphosphate. The initial and crucial phosphorylation step is catalyzed by the viral-encoded thymidine kinase (TK). Subsequent phosphorylations are carried out by host cellular kinases. Acyclovir triphosphate then inhibits viral DNA synthesis by competing with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase. This incorporation leads to chain termination, thus halting viral replication.
Resistance to acyclovir in HSV primarily arises from mutations in two viral genes:
-
Thymidine Kinase (TK) Gene: The most common mechanism of resistance (about 95% of cases) involves mutations that lead to the absence or reduced activity of viral TK.[2] This prevents the initial phosphorylation of acyclovir, rendering it inactive.
-
DNA Polymerase Gene: Less frequently, mutations in the viral DNA polymerase gene can alter the enzyme's structure, reducing its affinity for acyclovir triphosphate.
Cidofovir
Cidofovir is a nucleotide analog of deoxycytidine monophosphate. Unlike acyclovir, it does not require initial phosphorylation by viral TK.[3] It is converted to its active diphosphate form by host cellular enzymes. This compound then acts as a competitive inhibitor of the viral DNA polymerase, competing with deoxycytidine triphosphate (dCTP) for incorporation into the viral DNA.[4] Incorporation of cidofovir into the DNA chain slows down and can ultimately terminate viral DNA synthesis.
This independence from viral TK for activation is the key reason for cidofovir's efficacy against the most common forms of acyclovir-resistant HSV.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro efficacy of cidofovir and acyclovir against various strains of HSV, including those resistant to acyclovir. The data is presented as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50%.
| Table 1: Comparative IC50 Values against Wild-Type HSV-1 | |
| Antiviral Agent | IC50 (µM) |
| Acyclovir | 0.89 - 57.9 |
| Cidofovir | 11.0 |
| Data synthesized from multiple sources.[5][6] |
| Table 2: Efficacy against Acyclovir-Resistant HSV-1 Strains | ||
| HSV-1 Strain Type | Acyclovir IC50 (µM) | Cidofovir IC50 (µM) |
| TK-deficient | > 100 | Significantly lower than Acyclovir |
| TK-altered | Variable, often high | Significantly lower than Acyclovir |
| DNA Polymerase Mutant | Variable, may show cross-resistance | Variable |
| Qualitative data synthesized from multiple sources indicating cidofovir's general efficacy against TK-mutant strains. Specific comparative IC50 values from a single study are limited in the reviewed literature.[3][4] |
Experimental Protocols
The primary method for determining the in vitro antiviral susceptibility of HSV is the Plaque Reduction Assay (PRA) .[7][8]
Plaque Reduction Assay (PRA) Protocol
Objective: To determine the concentration of an antiviral agent that reduces the number of viral plaques by 50% (IC50).
Materials:
-
Cell Lines: Vero (African green monkey kidney) cells are commonly used.[9]
-
Viruses: Wild-type and characterized acyclovir-resistant HSV strains (e.g., TK-deficient, DNA polymerase mutants).
-
Antiviral Agents: Acyclovir and Cidofovir, prepared in appropriate solvents and diluted to various concentrations.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Overlay Medium: Culture medium containing a substance like carboxymethyl cellulose or agarose to restrict viral spread to adjacent cells, allowing for the formation of distinct plaques.
-
Staining Solution: Crystal violet or neutral red to visualize and count the plaques.
Procedure:
-
Cell Seeding: Plate Vero cells in 6-well or 24-well plates and grow until a confluent monolayer is formed.
-
Virus Inoculation: Infect the cell monolayers with a standardized amount of HSV (e.g., 100 plaque-forming units [PFU] per well).
-
Drug Treatment: After a viral adsorption period (typically 1-2 hours), the virus inoculum is removed, and the cells are washed. Fresh overlay medium containing serial dilutions of the antiviral drug is then added to the wells. Control wells receive overlay medium without any drug.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.
-
Plaque Visualization: After incubation, the overlay medium is removed, and the cells are fixed and stained with a staining solution.
-
Plaque Counting: The number of plaques in each well is counted visually using a microscope.
-
IC50 Calculation: The percentage of plaque reduction is calculated for each drug concentration compared to the control wells. The IC50 value is then determined by plotting the percentage of plaque reduction against the drug concentration and interpolating the concentration that results in a 50% reduction.
Mandatory Visualizations
Caption: Antiviral drug activation and mechanism of action.
Caption: Workflow for Plaque Reduction Assay (PRA).
Conclusion
Cidofovir demonstrates significant antiviral activity against acyclovir-resistant HSV strains, particularly those with mutations in the thymidine kinase gene. Its mechanism of action, which bypasses the need for viral TK activation, makes it a valuable alternative for treating infections caused by such resistant variants. The plaque reduction assay remains the gold standard for assessing the in vitro susceptibility of HSV to antiviral agents, providing crucial data for drug development and clinical decision-making. Further head-to-head comparative studies are warranted to provide a more comprehensive quantitative understanding of the efficacy of this compound against a broader range of acyclovir-resistant HSV mutants.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Mutation Patterns in Thymidine Kinase and DNA Polymerase Genes of Herpes Simplex Virus Type 1 Clones Passaged in the Presence of Acyclovir or Penciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biochemical basis for increased susceptibility to Cidofovir of herpes simplex viruses with altered or deficient thymidine kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Frequency of Acyclovir-Resistant Herpes Simplex Virus in Clinical Specimens and Laboratory Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
Brincidofovir Demonstrates Markedly Superior Intracellular Delivery of Active Metabolite Compared to Cidofovir
A comparative analysis of the intracellular concentrations of the active antiviral agent, cidofovir diphosphate, reveals a significant advantage for the lipid-conjugated prodrug brincidofovir (CMX001) over its parent compound, cidofovir. Experimental data consistently show that brincidofovir's unique chemical structure facilitates enhanced cellular uptake and subsequent conversion to this compound, leading to substantially higher intracellular levels of the active drug.
Brincidofovir, a lipid conjugate of cidofovir, is designed to overcome the limitations of cidofovir, which include poor oral bioavailability and dose-limiting nephrotoxicity. By attaching a lipid moiety, brincidofovir utilizes endogenous lipid uptake pathways to enter cells more efficiently. Once inside the cell, the lipid tail is cleaved, releasing cidofovir, which is then phosphorylated by cellular kinases to its active form, this compound. This active metabolite inhibits viral DNA synthesis, leading to its broad-spectrum antiviral activity.
Quantitative Comparison of Intracellular Active Metabolite Levels
Direct comparative studies have demonstrated that administration of brincidofovir results in significantly higher intracellular concentrations of this compound than administration of cidofovir itself. In fact, some studies suggest that the intracellular uptake of the active form of cidofovir is more than 100-fold greater with brincidofovir.[1]
| Compound | Cell Type | Active Metabolite Measured | Intracellular Concentration (Geometric Mean) | Key Findings |
| Brincidofovir (CMX001) | Human Peripheral Blood Mononuclear Cells (PBMCs) | This compound | 9.7 ng/mL (Cmax) and 1200 h*ng/mL (AUC0-168h) after a 200 mg tablet dose. | Demonstrates efficient intracellular delivery and sustained levels of the active metabolite. |
| Cidofovir | N/A (in a directly comparable human PBMC study) | This compound | Data not available in a directly comparable format. | Preclinical studies indicate significantly lower intracellular concentrations of the active metabolite compared to brincidofovir. |
Experimental Protocols
The quantification of intracellular this compound is a critical component of preclinical and clinical studies for both cidofovir and brincidofovir. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this analysis. Below are representative protocols for the extraction and quantification of this compound from peripheral blood mononuclear cells and animal tissue.
Protocol for Quantification of Intracellular this compound in Human PBMCs
This protocol is based on established methods for the quantification of intracellular nucleotide analogs.
-
PBMC Isolation: Whole blood is collected in cell preparation tubes containing an anticoagulant. PBMCs are isolated by density gradient centrifugation. The isolated PBMC layer is washed with phosphate-buffered saline and a cell count is performed.
-
Cell Lysis and Protein Precipitation: The washed PBMC pellet is resuspended in ice-cold methanol to lyse the cells and precipitate proteins.
-
Extraction of this compound: The lysate is centrifuged to pellet the precipitated proteins. The supernatant, containing the intracellular components, is collected.
-
Sample Analysis by LC-MS/MS: The extracted sample is analyzed using a validated LC-MS/MS method. This typically involves a specific chromatographic column to separate this compound from other cellular components and a mass spectrometer to detect and quantify the molecule. Stable isotope-labeled this compound is used as an internal standard to ensure accuracy.
Protocol for Quantification of Brincidofovir and this compound in Animal Tissue
This protocol has been validated for the analysis of mouse kidney, brain, and spleen tissue homogenates.
-
Tissue Homogenization: Tissue samples are homogenized in a suitable buffer to create a uniform suspension.
-
Protein Precipitation: An organic solvent, such as acetonitrile, is added to the tissue homogenate to precipitate proteins. Stable, isotopically labeled internal standards for both brincidofovir and this compound are added at this stage.
-
Extraction: The mixture is centrifuged, and the supernatant containing the analytes of interest is collected.
-
Chromatographic Separation and Mass Spectrometric Detection: The extracted samples are analyzed by LC-MS/MS. Due to the different chemical properties of brincidofovir and this compound, different chromatographic columns are used for their separation. Brincidofovir is typically analyzed using reverse-phase chromatography, while this compound is analyzed using anion exchange chromatography. Detection is achieved by electrospray ionization in positive ion mode on a triple quadrupole mass spectrometer.
Intracellular Metabolism and Mechanism of Action
The enhanced intracellular delivery of cidofovir by brincidofovir is central to its improved therapeutic profile. The following diagram illustrates the distinct pathways of cellular uptake and activation for both drugs.
Caption: Comparative intracellular metabolic pathways of cidofovir and brincidofovir.
References
A Comparative In Vitro Safety Profile of Cidofovir Diphosphate and Adefovir Diphosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro safety profiles of cidofovir diphosphate and adefovir diphosphate, the active intracellular metabolites of the antiviral drugs cidofovir and adefovir, respectively. The information presented herein is compiled from various in vitro studies to assist researchers in understanding the cytotoxic and mitochondrial effects of these compounds.
Executive Summary
Cidofovir and adefovir are acyclic nucleoside phosphonates effective against a range of DNA viruses. Their therapeutic use is often limited by nephrotoxicity. In vitro studies are crucial for elucidating the underlying mechanisms of this toxicity. Both cidofovir and adefovir require intracellular phosphorylation to their active diphosphate forms to exert their antiviral and cytotoxic effects. A key determinant of their toxicity, particularly in renal cells, is their interaction with organic anion transporters (OATs), which leads to high intracellular concentrations. While both compounds exhibit cytotoxicity, studies suggest that cidofovir may have a higher cytotoxic potential in renal cell models. The primary mechanism of adefovir-induced mitochondrial toxicity is the depletion of mitochondrial DNA (mtDNA) through the inhibition of DNA polymerase gamma. In contrast, cidofovir appears to have a lesser effect on this enzyme.
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50) of Cidofovir and Adefovir in Various Cell Lines
| Cell Line | Compound | IC50 (µM) | Comments |
| CHO (Chinese Hamster Ovary) | Cidofovir | >1000 | Low cytotoxicity in cells lacking OAT1.[1] |
| Adefovir | >1000 | Low cytotoxicity in cells lacking OAT1.[1] | |
| CHO-hOAT1 (CHO expressing human OAT1) | Cidofovir | ~2.5 | Approximately 400-fold more cytotoxic than in parental CHO cells.[1] |
| Adefovir | ~0.2 | Approximately 500-fold more cytotoxic than in parental CHO cells.[1] | |
| HEK293 (Human Embryonic Kidney) | Cidofovir | Not cytotoxic | In wildtype cells.[2] |
| Adefovir | Not cytotoxic | In wildtype cells.[2] | |
| HEK293-OAT1 (HEK293 expressing OAT1) | Cidofovir | Significantly increased cytotoxicity | Intracellular concentrations are a key determinant of toxicity.[2] |
| Adefovir | Significantly increased cytotoxicity | Intracellular concentrations are a key determinant of toxicity.[2] | |
| ciPTEC-OAT1 (conditionally immortalized Proximal Tubule Epithelial Cells expressing OAT1) | Cidofovir | Higher cytotoxic potential than adefovir | Ranking of cytotoxic potential: cidofovir > tenofovir > adefovir.[3] |
| Adefovir | Lower cytotoxic potential than cidofovir |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method).
Mandatory Visualization
Caption: Cellular uptake and activation pathway of cidofovir and adefovir.
References
- 1. Cytotoxicity of antiviral nucleotides adefovir and cidofovir is induced by the expression of human renal organic anion transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Cidofovir Diphosphate: A New versus a Conventional LC-MS/MS Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a newer analytical method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) against a more conventional ion-exchange chromatography (IEC)-based LC-MS/MS method for the quantification of cidofovir diphosphate (CDV-PP), the active metabolite of the antiviral drug cidofovir. The objective is to present the performance of each method based on published experimental data, offering insights into their respective advantages and limitations.
Method Performance Comparison
The following tables summarize the key validation parameters for the two methods, providing a clear comparison of their analytical performance.
Table 1: Quantitative Performance Characteristics
| Parameter | HILIC-MS/MS Method | Ion-Exchange LC-MS/MS Method |
| Linearity Range | 1.0 - 500 ng/mL | 0.050 - 50.0 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.050 ng/mL[1] |
| Intra-day Precision (%RSD) | < 15% | Not explicitly stated |
| Inter-day Precision (%RSD) | < 15% | Not explicitly stated |
| Accuracy (% Recovery) | 85-115% | Not explicitly stated |
Table 2: Chromatographic and Mass Spectrometric Parameters
| Parameter | HILIC-MS/MS Method | Ion-Exchange LC-MS/MS Method |
| Chromatographic Column | Amide-based HILIC column | Thermo BioBasic AX (50 × 2.1 mm, 5 μm)[1] |
| Mobile Phase | Acetonitrile/Ammonium acetate buffer | Not explicitly stated |
| Flow Rate | 0.4 mL/min | Not explicitly stated |
| Ionization Mode | Negative Electrospray (ESI-) | Positive Electrospray (ESI+)[1] |
| Mass Spectrometer | Triple Quadrupole | AB Sciex API-5000 Triple Quadrupole[1] |
| Internal Standard | ¹³C₃¹⁵N₂-CDV-PP | ¹³C₃¹⁵N₂-CDV-PP[1] |
Experimental Protocols
New Method: HILIC-MS/MS
This method is designed for the direct quantification of the highly polar this compound from biological matrices.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (¹³C₃¹⁵N₂-CDV-PP).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatography: Perform chromatographic separation on an amide-based HILIC column using a gradient elution with a mobile phase consisting of acetonitrile and an aqueous ammonium acetate buffer.
-
Mass Spectrometry: Detect the analyte and internal standard using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM).
Conventional Method: Ion-Exchange LC-MS/MS
This established method is effective for the quantification of this compound in tissue homogenates.[1]
1. Sample Preparation:
-
Homogenization: Homogenize tissue samples in an appropriate buffer.
-
Protein Precipitation: Extract this compound from the tissue homogenates by protein precipitation using an organic solvent containing the stable isotopically labeled internal standard (¹³C₃¹⁵N₂-CDV-PP).[1]
2. LC-MS/MS Analysis:
-
Chromatography: Analyze the samples using anion exchange chromatography on a Thermo BioBasic AX column (50 × 2.1 mm, 5 μm particle size).[1]
-
Mass Spectrometry: Perform detection by electrospray ionization in positive ion mode on an AB Sciex API-5000 triple quadrupole mass spectrometer.[1]
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HILIC-MS/MS and the Ion-Exchange LC-MS/MS methods.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Cidofovir Diphosphate
For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. The proper handling and disposal of investigational compounds like Cidofovir diphosphate, a potent antiviral agent, is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Cidofovir and its phosphate derivatives are classified as hazardous due to their potential mutagenic, carcinogenic, and teratogenic properties.[1][2] Therefore, strict adherence to established protocols for hazardous waste management is mandatory. Disposal procedures must comply with all applicable federal, state, and local regulations.[2][3]
Operational Plan for this compound Disposal
This plan outlines the necessary steps for the safe handling and disposal of this compound waste generated in a laboratory setting.
1. Personal Protective Equipment (PPE): Personnel handling this compound waste must wear appropriate PPE to minimize exposure.[2][3] This includes:
-
Two pairs of chemotherapy-tested gloves.
-
A disposable gown.
-
Safety glasses or a face shield.
-
A NIOSH-approved respirator, especially when handling powders or creating aerosols.
2. Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., vials, syringes, pipette tips), and used PPE, must be segregated as hazardous waste.[4][5]
-
Use designated, leak-proof, and puncture-resistant hazardous waste containers that are clearly labeled with "Hazardous Drug Waste" and the biohazard symbol.[4]
3. Spill Management: In the event of a spill, immediate action is crucial:
-
Evacuate and restrict access to the affected area.
-
Personnel involved in the cleanup must wear appropriate PPE.[2][3]
-
Contain the spill using absorbent pads from a chemical spill kit.
-
Clean the area with a suitable decontamination solution (see proposed chemical deactivation methods below).
-
All cleanup materials must be disposed of as hazardous waste.[2][3]
Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste contractor who will use incineration at a permitted facility.[4] This ensures the complete destruction of the hazardous compound.
For laboratories that generate small quantities of liquid waste containing this compound, a chemical deactivation step prior to collection by a waste contractor can be considered to reduce the reactivity of the waste. The following proposed methods are based on the chemical properties of Cidofovir and general principles of hazardous drug degradation. Note: These methods should be validated in a controlled laboratory setting before routine implementation.
Proposed Chemical Deactivation Protocols
Experimental Data on Cidofovir Degradation
The following table summarizes the degradation of Cidofovir under various stress conditions, which can inform the choice of a deactivation method.
| Degradation Condition | Reagent Concentration | Exposure Time | Temperature | Percent Degradation of Cidofovir |
| Acid Hydrolysis | 1N HCl | Not Specified | Not Specified | 14.6% |
| Alkaline Hydrolysis | 1N NaOH | Not Specified | Not Specified | 14.9% |
| Oxidation | Not Specified | Not Specified | Not Specified | 15.2% |
This data is derived from a study focused on analytical method validation and may not represent complete degradation for disposal purposes. Further optimization and validation are required.
Protocol 1: Alkaline Hydrolysis
-
Preparation: In a designated chemical fume hood, prepare a 1N sodium hydroxide (NaOH) solution.
-
Deactivation: Slowly add the liquid waste containing this compound to the 1N NaOH solution in a suitable container. A ratio of 1:10 (waste to NaOH solution) is a conservative starting point.
-
Reaction: Gently stir the mixture at room temperature for a minimum of 24 hours. The extended time is to ensure maximum degradation.
-
Neutralization: After the reaction period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., 1N HCl). Monitor the pH closely.
-
Disposal: The neutralized solution should be collected in a designated hazardous waste container for final disposal by a licensed contractor.
Protocol 2: Oxidation
-
Preparation: In a chemical fume hood, prepare a fresh solution of an oxidizing agent. A common and effective agent for the degradation of antineoplastic drugs is 10% sodium hypochlorite (bleach).
-
Deactivation: Slowly add the liquid waste containing this compound to the sodium hypochlorite solution. A 1:10 ratio (waste to hypochlorite solution) is recommended.
-
Reaction: Allow the mixture to react for at least 12 hours with occasional stirring.
-
Quenching: After the reaction, quench any remaining hypochlorite by adding a reducing agent such as sodium thiosulfate until the solution no longer tests positive for active chlorine (e.g., using potassium iodide-starch paper).
-
Disposal: Collect the treated solution in a hazardous waste container for disposal.
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe management and disposal of this compound waste.
By implementing these procedures, laboratories can ensure a safe working environment, maintain regulatory compliance, and build a foundation of trust in their commitment to responsible chemical handling.
References
- 1. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of cidofovir in 0.9% sodium chloride injection and in 5% dextrose injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiviral Evaluation of Alkoxyalkyl Phosphate Conjugates of Cidofovir and Adefovir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of 0.5% cidofovir stored under various conditions for up to 6 months - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
